1-Oxaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-7-9-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIMXSJHBZZOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287846 | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-18-2 | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FMJ8PG6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxaspiro[3.5]nonane (CAS 185-18-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxaspiro[3.5]nonane, a unique spirocyclic ether, represents a compelling structural motif in modern chemistry. Characterized by the fusion of an oxetane ring and a cyclohexane ring, this molecule offers a three-dimensional architecture that is of increasing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core properties, synthesis, spectral characteristics, and potential applications of this compound, serving as a critical resource for researchers exploring its utility as a versatile building block.
Introduction: The Emerging Significance of Spirocyclic Oxetanes
Spirocyclic scaffolds have garnered considerable attention in drug discovery due to their inherent three-dimensionality and structural rigidity, which can lead to improved physicochemical properties compared to their linear or planar counterparts.[1] Among these, spirocyclic oxetanes, such as this compound, are emerging as valuable bioisosteres for more common motifs like morpholine.[2] The incorporation of the strained four-membered oxetane ring can significantly influence a molecule's polarity, metabolic stability, and conformational preferences, making it a powerful tool for fine-tuning the properties of bioactive compounds.[3][4] This guide focuses specifically on the parent scaffold, this compound, to provide a foundational understanding for its application in advanced chemical synthesis.
Molecular and Physical Properties
This compound is a colorless liquid under standard conditions. Its fundamental properties are summarized in the table below. The spirocyclic structure, combining a polar ether functionality with a nonpolar cycloalkane, results in a compound with moderate lipophilicity.
| Property | Value | Source |
| CAS Number | 185-18-2 | [5] |
| Molecular Formula | C₈H₁₄O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 160.1 °C at 760 mmHg | Finetech Industry Limited |
| Density | 0.97 g/cm³ | Finetech Industry Limited |
| Refractive Index | 1.477 | Finetech Industry Limited |
| Flash Point | 38.4 °C | Finetech Industry Limited |
| LogP (calculated) | 1.8 | [5] |
Synthesis and Handling
While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for oxetane and spirocycle formation.
Proposed Synthetic Protocol: Intramolecular Cyclization of a Diol
A robust and common method for the synthesis of cyclic ethers is the intramolecular Williamson ether synthesis or a related cyclization of a diol. For this compound, the logical precursor is 1,1-cyclohexanedimethanol.
Reaction Scheme:
A proposed two-step synthesis of this compound.
Step-by-Step Methodology:
-
Monotosylation of 1,1-Cyclohexanedimethanol:
-
Dissolve 1,1-cyclohexanedimethanol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in a minimal amount of anhydrous pyridine to the cooled solution. The use of one equivalent of TsCl favors the formation of the monotosylated product.
-
Stir the reaction mixture at 0 °C for several hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monotosylated intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the purified monotosylated intermediate (1 equivalent) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench the excess NaH with the slow addition of water.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation.
-
Alternative Synthetic Route: The Paternò-Büchi Reaction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a direct method for the synthesis of oxetanes.[6] In principle, this compound could be synthesized via the reaction of cyclohexanone with ethylene. However, this approach can be challenging due to the gaseous nature of ethylene and potential side reactions.
The Paternò-Büchi reaction for the synthesis of this compound.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. Ethers can form explosive peroxides upon prolonged exposure to air and light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main groups of signals: those corresponding to the cyclohexane ring and those for the oxetane ring.
-
Oxetane Protons: The methylene protons on the oxetane ring adjacent to the oxygen (C2 and C4) are expected to appear as a triplet around 4.2-4.6 ppm . The protons on C3 of the oxetane ring would likely appear as a quintet around 2.4-2.7 ppm .
-
Cyclohexane Protons: The ten protons of the cyclohexane ring will likely appear as a broad multiplet in the upfield region, between 1.2 and 1.8 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for the carbons in each ring.
-
Spiro Carbon (C5): The spiro carbon, being quaternary and part of a strained ring, is expected to have a chemical shift in the range of 75-85 ppm .
-
Oxetane Carbons (C2, C4): The carbons adjacent to the oxygen in the oxetane ring are predicted to be in the range of 70-75 ppm .
-
Oxetane Carbon (C3): The C3 carbon of the oxetane is expected around 30-35 ppm .
-
Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20 and 40 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H and C-O stretching and bending vibrations.
-
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.
-
C-O-C Stretching: A strong, characteristic band for the cyclic ether C-O-C stretching vibration should appear in the 950-1150 cm⁻¹ region.
-
CH₂ Scissoring and Bending: Absorptions in the 1440-1470 cm⁻¹ region are expected for the CH₂ groups.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 126 . Common fragmentation patterns for cyclic ethers would likely involve ring-opening and subsequent fragmentation of the cyclohexane ring, leading to characteristic lower mass fragments.
Reactivity and Applications in Drug Development
The reactivity of this compound is primarily dictated by the strained oxetane ring, which is susceptible to ring-opening reactions under acidic conditions or with strong nucleophiles. This reactivity can be harnessed for further functionalization.
The primary interest in this compound and related structures in drug development lies in their use as bioisosteres .
-
Morpholine Bioisostere: Spirocyclic oxetanes are being investigated as metabolically more stable alternatives to the morpholine moiety, a common functional group in many approved drugs.[2] The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the functionality of morpholine while offering a different three-dimensional profile and potentially improved metabolic stability.[3]
-
Modulation of Physicochemical Properties: The introduction of a spiro-oxetane can significantly alter a molecule's solubility, lipophilicity, and metabolic profile.[2] These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
-
Scaffold for Novel Chemical Space: As a rigid, three-dimensional building block, this compound provides a unique scaffold for the synthesis of novel compound libraries, enabling the exploration of new areas of chemical space.[1]
Conclusion
This compound is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably predicted based on related structures. Its role as a metabolically stable bioisostere for common heterocycles like morpholine makes it a valuable tool for drug discovery programs aiming to optimize the pharmacokinetic profiles of lead compounds. The synthetic strategies outlined in this guide provide a foundation for the preparation of this and related spirocyclic oxetanes, paving the way for further investigation into their applications.
References
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Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. Available at: [Link]
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Kirichok, A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243293, 1-Oxaspiro(3.5)nonane. Retrieved from [Link].
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Organic Chemistry Portal. Paterno-Büchi Reaction. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 734-737. Available at: [Link]
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Mykhailiuk, P. K. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1247-1265. Available at: [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]
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MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. Available at: [Link]
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Taylor & Francis Online. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Formation Mechanisms of 1-Oxaspiro[3.5]nonane
Abstract
This technical guide provides a comprehensive examination of the primary synthetic methodologies for constructing the 1-oxaspiro[3.5]nonane scaffold, a spirocyclic oxetane of increasing importance in medicinal chemistry and materials science. The document is structured to offer not just procedural outlines but a deep mechanistic understanding, enabling researchers, scientists, and drug development professionals to make informed decisions in the design and execution of synthetic strategies. We will explore the two predominant pathways: the intramolecular cyclization of 1,3-diols and the photochemical [2+2] cycloaddition known as the Paternò-Büchi reaction. Each section will delve into the underlying principles, stereochemical considerations, and practical experimental protocols, supported by authoritative citations and visual aids to ensure clarity and scientific integrity.
Introduction: The Significance of the this compound Moiety
The this compound core, characterized by an oxetane ring spiro-fused to a cyclohexane ring, represents a unique three-dimensional structural motif. In the realm of drug discovery, the oxetane ring is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties, including enhanced aqueous solubility, metabolic stability, and lipophilicity, while the rigid spirocyclic nature provides a well-defined vector for probing biological space. This guide aims to elucidate the fundamental chemical principles governing the formation of this valuable scaffold.
Pathway I: Intramolecular Cyclization of 1-(Hydroxymethyl)cyclohexanol
The most direct and widely employed route to this compound is through the intramolecular cyclization of a 1,3-diol, specifically 1-(hydroxymethyl)cyclohexanol. This method is an application of the Williamson ether synthesis, a robust and predictable C-O bond-forming reaction.
Mechanistic Principles
The overall transformation involves a two-step sequence, which can often be performed in a single pot:
-
Activation of the Primary Hydroxyl Group: The primary hydroxyl group of 1-(hydroxymethyl)cyclohexanol is selectively activated by converting it into a good leaving group. This is typically achieved through tosylation or mesylation, reacting the diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The tertiary hydroxyl group is sterically hindered and generally does not react under these conditions.
-
Intramolecular Nucleophilic Substitution (SN2): The subsequent addition of a strong base (e.g., sodium hydride, NaH) deprotonates the remaining tertiary hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate or mesylate leaving group in an SN2 fashion to close the four-membered oxetane ring.
The formation of the oxetane ring via this 4-exo-tet cyclization is kinetically less favored compared to larger ring formations, but the proximity of the reacting groups in the substrate drives the reaction forward. A potential side reaction is the Grob fragmentation, although this is generally less prevalent in this specific substrate.
Figure 1: Workflow for the intramolecular cyclization of 1-(hydroxymethyl)cyclohexanol.
Synthesis of the Precursor: 1-(Hydroxymethyl)cyclohexanol
The necessary diol precursor can be synthesized from cyclohexanone. A common method involves a nucleophilic hydroxymethylation using a hydroxymethyl anion synthon. While several methods exist, one approach involves the reaction of cyclohexanone with a silylmethyl Grignard reagent followed by oxidation. A more classical three-step synthesis proceeds through the cyanohydrin of cyclohexanone.
Experimental Protocol: One-Pot Tosylation and Cyclization
This protocol outlines a representative one-pot procedure for the synthesis of this compound from 1-(hydroxymethyl)cyclohexanol.
Materials:
-
1-(Hydroxymethyl)cyclohexanol
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of 1-(hydroxymethyl)cyclohexanol in anhydrous pyridine is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
p-Toluenesulfonyl chloride is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for several hours, and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NH4Cl and brine, then dried over anhydrous MgSO4. The solvent is removed under reduced pressure to yield the crude tosylate.
-
The crude tosylate is dissolved in anhydrous THF under an inert atmosphere.
-
Sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Precursor | Product | Leaving Group | Base | Yield | Reference |
| 1,3-Diol | Oxetane | Tosylate | KOtBu | High | [1] |
| 1,3-Diol | Oxetane | Iodide | Base | 78-82% | [1] |
Note: Specific yields for the direct synthesis of this compound via this method require consultation of specific literature, but are generally high for analogous systems.
Pathway II: The Paternò-Büchi Reaction
An alternative and mechanistically distinct route to this compound is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[2] In this case, cyclohexanone serves as the carbonyl component.
Mechanistic Principles
The Paternò-Büchi reaction is a non-concerted process that proceeds through a series of steps initiated by the absorption of light:
-
Photoexcitation: The reaction begins with the absorption of UV light by cyclohexanone, promoting an electron from a non-bonding (n) orbital on the oxygen to an antibonding π* orbital of the carbonyl group. This creates an excited state, which can be either a singlet (S1) or, more commonly after intersystem crossing, a triplet (T1) state.[3]
-
Formation of a Diradical Intermediate: The excited carbonyl compound reacts with an alkene in its ground state to form a 1,4-diradical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radicals. For cyclohexanone, the initial bond can form between the carbonyl oxygen and one of the alkene carbons, or the carbonyl carbon and the alkene carbon. The more stable diradical intermediate is preferentially formed.[1]
-
Intersystem Crossing and Ring Closure: If the reaction proceeds through a triplet excited state, the resulting triplet diradical must undergo intersystem crossing to the singlet state before the second covalent bond can form. The singlet diradical then cyclizes to give the final oxetane product. The stereochemistry of the product is determined by the conformation of the diradical intermediate at the moment of ring closure.
Figure 2: Simplified mechanism of the Paternò-Büchi reaction for this compound formation.
Choice of Alkene and Experimental Considerations
To form the unsubstituted oxetane ring of this compound, a C1 alkene equivalent such as formaldehyde would be required. However, the gaseous nature of formaldehyde makes it a challenging reactant in photochemical setups. A more practical approach involves the use of a formaldehyde precursor or an alkene that can be subsequently modified. For instance, the reaction of cyclohexanone with an electron-rich alkene like an enol ether, followed by chemical transformation of the resulting substituted oxetane, is a viable strategy. The choice of solvent is also critical, with non-polar solvents generally being preferred.[1]
Experimental Protocol: General Procedure for Paternò-Büchi Reaction
The following is a general protocol that would need to be adapted with a suitable alkene for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Alkene (e.g., a vinyl ether or other suitable formaldehyde equivalent)
-
Anhydrous, non-polar solvent (e.g., benzene or cyclohexane)
-
Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
A solution of cyclohexanone and a molar excess of the alkene in the chosen anhydrous, non-polar solvent is prepared. The solution should be sufficiently dilute to allow for good light penetration.
-
The solution is placed in a photochemical reactor (e.g., a quartz vessel) and deoxygenated by bubbling with an inert gas (argon or nitrogen) for 30-60 minutes, as oxygen can quench the triplet excited state.
-
The solution is irradiated with a UV lamp at a suitable wavelength (typically around 300 nm for aromatic ketones, but may vary for aliphatic ketones like cyclohexanone) while maintaining a constant temperature, often near room temperature.
-
The progress of the reaction is monitored by GC-MS or TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product mixture is purified by column chromatography to isolate the desired this compound derivative.
Quantitative Data:
The yields of Paternò-Büchi reactions can be variable and are highly dependent on the specific substrates and reaction conditions. Quantum yields are often low to moderate.[1] For the reaction of cyclic ketones with maleic acid derivatives, yields of functionalized spirocyclic oxetanes have been reported in a telescoped three-step sequence.[4]
Characterization of this compound
The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR will show characteristic signals for the protons on the cyclohexane ring and the oxetane ring. The protons on the carbon adjacent to the oxygen in the oxetane ring will appear as a downfield multiplet.
-
13C NMR will show a characteristic signal for the spiro-carbon, as well as the other carbons in the cyclohexane and oxetane rings. The carbons of the oxetane ring will be deshielded due to the electronegativity of the oxygen atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a hydroxyl (O-H) stretch (which would be present in the diol precursor) and strong C-O stretching vibrations characteristic of an ether.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C8H14O, 126.19 g/mol ).
Conclusion
The synthesis of this compound can be reliably achieved through two primary mechanistic pathways: the intramolecular Williamson ether synthesis of 1-(hydroxymethyl)cyclohexanol and the Paternò-Büchi reaction of cyclohexanone. The choice between these methods will depend on the availability of starting materials, the desired scale of the reaction, and the specific equipment available (particularly a photochemical reactor for the Paternò-Büchi reaction). The intramolecular cyclization of the diol is often the more practical and higher-yielding approach for laboratory-scale synthesis. A thorough understanding of the mechanisms of these reactions, as detailed in this guide, is paramount for optimizing reaction conditions and achieving the desired synthetic outcomes in the pursuit of novel chemical entities for research and development.
References
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- Griesbeck, A. G., & Bondock, S. (2003). Photo Aldol Reactions with 5-Methoxyoxazoles: Highly Regio- and Diastereoselective Synthesis of α-Amino-β-Hydroxy Carboxylic Acid Derivatives. Canadian Journal of Chemistry, 81(6), 535-539.
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- Thompson, M. P., Agger, J., & Wong, L. S. (2019). The Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus.
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An In-depth Technical Guide to the Stability and Degradation of 1-Oxaspiro[3.5]nonane
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, a key feature in enhancing target engagement and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 1-Oxaspiro[3.5]nonane, a molecule featuring a strained oxetane ring fused to a cyclohexane in a spirocyclic arrangement, represents an intriguing building block for drug discovery. The incorporation of the oxetane moiety, a polar, non-planar motif, can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[1][2]
However, the inherent ring strain of the four-membered oxetane ring also renders it susceptible to specific degradation pathways, particularly under acidic conditions.[2][3][4] A thorough understanding of the stability and degradation of this compound is therefore paramount for researchers, scientists, and drug development professionals. This knowledge is critical for designing stable drug candidates, developing robust formulations, and establishing appropriate storage conditions.
This in-depth technical guide provides a comprehensive examination of the stability and degradation of this compound. It moves beyond a mere listing of facts to explain the underlying chemical principles and provide practical, field-proven experimental protocols. The guide is structured to provide a holistic understanding, from the intrinsic physicochemical properties of the molecule to its degradation pathways under various stress conditions, and the analytical methodologies required to study these processes.
Chapter 1: Physicochemical Properties and Intrinsic Stability of this compound
The stability of a molecule is intrinsically linked to its physicochemical properties. This compound's unique structure, combining a strained four-membered ether with a flexible six-membered carbocycle, dictates its reactivity and stability profile.
The oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane (27.3 kcal/mol) and substantially greater than that of a tetrahydrofuran (5.6 kcal/mol).[5] This strain arises from the deviation of the bond angles from the ideal tetrahedral geometry. The C-O-C bond angle in oxetane exposes the oxygen lone pairs, making them more available for protonation, which is a key step in acid-catalyzed ring-opening reactions.[5]
The spirocyclic fusion with a cyclohexane ring introduces additional conformational considerations. The cyclohexane ring can adopt chair and boat conformations, which may influence the accessibility of the oxetane oxygen to reagents.
A summary of the key computed physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [6] |
| Molecular Weight | 126.20 g/mol | [6] |
| XLogP3 | 1.8 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 0 | [6] |
These properties suggest that this compound is a relatively small, lipophilic molecule with a single hydrogen bond acceptor. Its lack of hydrogen bond donors and rotatable bonds contributes to its structural rigidity.
Chapter 2: Forced Degradation Studies: A Framework for Assessing Stability
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[7][8][9] The primary objectives of forced degradation studies are to:
-
Elucidate the degradation pathways of the drug substance.[7]
-
Identify the likely degradation products.[7]
-
Establish the intrinsic stability of the molecule.[7]
-
Develop and validate a stability-indicating analytical method.[7][8]
A systematic approach to forced degradation studies for this compound is essential for generating meaningful and reliable data. The following workflow provides a logical framework for these investigations.
Caption: A logical workflow for conducting forced degradation studies.
Chapter 3: Degradation Pathways of this compound
Based on the known reactivity of oxetanes, several degradation pathways can be anticipated for this compound under various stress conditions.
Acid-Catalyzed Hydrolysis
Acid-catalyzed ring-opening is the most significant degradation pathway for oxetanes.[2][4][10] The reaction is initiated by protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack by water. The regioselectivity of the ring-opening will depend on the stability of the resulting carbocation intermediate. In the case of this compound, cleavage of the C-O bond can occur at either the spiro carbon or the methylene carbon of the oxetane ring. Cleavage at the spiro carbon would lead to a tertiary carbocation, which is more stable than the primary carbocation that would be formed by cleavage at the methylene carbon. Therefore, the major degradation product is expected to be 1-(hydroxymethyl)cyclohexanol.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis
Oxetanes are generally more stable under basic conditions compared to acidic conditions.[1] Ring-opening under basic conditions requires nucleophilic attack by a hydroxide ion. This is a less favorable process due to the lower electrophilicity of the carbon atoms in the oxetane ring compared to the protonated form. Significant degradation is not expected under mild basic conditions. However, under more forcing conditions (e.g., high concentrations of a strong base and elevated temperatures), some degradation to 1-(hydroxymethyl)cyclohexanol may occur via an S_N2 mechanism.
Oxidative Degradation
The cyclohexane ring of this compound is susceptible to oxidation, particularly at the tertiary carbon atom (the spiro center). Oxidation could lead to the formation of a hydroperoxide, which could further decompose to other degradation products. The ether linkage in the oxetane ring is generally less prone to oxidation than the hydrocarbon portion of the molecule.
Caption: A possible pathway for oxidative degradation.
Photodegradation
Saturated ethers do not possess chromophores that absorb UV-Vis light in the range typically used for photostability testing (i.e., >290 nm). Therefore, direct photolysis of this compound is unlikely. However, if the molecule is in the presence of a photosensitizer, indirect photodegradation could occur. The presence of impurities or formulation excipients that can act as photosensitizers should be considered.
Thermal Degradation
In the solid state, this compound is expected to be thermally stable at temperatures typically used in pharmaceutical manufacturing and storage. At very high temperatures, thermal decomposition may occur, likely proceeding through radical mechanisms leading to fragmentation of the molecule. The specific degradation products would be difficult to predict without experimental data. In solution, the thermal stability will also depend on the nature of the solvent.
Chapter 4: Experimental Protocols for Forced Degradation Studies
The following protocols provide a starting point for conducting forced degradation studies on this compound. It is crucial to aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without extensive secondary degradation.[11]
Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, increase the acid concentration to 1 M HCl or increase the temperature.[7][11][12]
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, increase the base concentration to 1 M NaOH or increase the temperature.[7][11][12]
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[7]
Photodegradation
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples by HPLC at the end of the exposure period.
Thermal Degradation
-
Solid State:
-
Place a sufficient amount of solid this compound in a controlled temperature chamber at 80°C for 7 days.
-
At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
Incubate the solution at 80°C for 7 days.
-
Analyze the samples by HPLC at appropriate time points.
-
Chapter 5: Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. Reversed-phase HPLC with UV detection is the most common technique for this purpose.
Starting HPLC Method
The following method can be used as a starting point for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (as this compound lacks a strong chromophore) |
| Injection Volume | 10 µL |
Method Optimization and Validation
The initial method should be optimized to achieve adequate separation of the parent peak from all degradation product peaks. This may involve adjusting the gradient slope, mobile phase composition, and column chemistry.
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. The validation should include specificity (including peak purity analysis using a photodiode array detector), linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[11] By coupling the HPLC system to a mass spectrometer, the molecular weights of the degradation products can be determined. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and tandem mass spectrometry (MS/MS) can be used to obtain structural fragments, which aids in the identification of the unknown peaks in the chromatogram.
Chapter 6: Troubleshooting and Data Interpretation
| Issue | Possible Cause(s) | Suggested Action(s) |
| No or minimal degradation (<5%) | Stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of stressor).[11] |
| Excessive degradation (>20%) | Stress conditions are too harsh, leading to secondary degradation. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of stressor).[11] |
| Poor mass balance | Degradation products are not detected by the analytical method (e.g., lack of chromophore, volatile). | Use a more universal detector (e.g., charged aerosol detector, mass spectrometer). Check for volatile degradants using headspace GC-MS. |
| Co-eluting peaks | Insufficient chromatographic resolution. | Optimize the HPLC method (e.g., change gradient, mobile phase pH, or column chemistry). |
Interpreting the data from forced degradation studies involves a systematic evaluation of the chromatograms from the stressed samples. The appearance of new peaks and a corresponding decrease in the area of the parent peak are indicative of degradation. By comparing the degradation profiles under different stress conditions, the primary degradation pathways can be elucidated.
Conclusion
This compound is a valuable building block in drug discovery, but its inherent ring strain makes it susceptible to degradation, particularly through acid-catalyzed hydrolysis. A thorough understanding of its stability profile is essential for its successful application in the development of new therapeutics. This technical guide has provided a comprehensive overview of the stability and degradation of this compound, from its fundamental properties to practical experimental protocols for forced degradation studies and the development of stability-indicating analytical methods. By following a systematic and scientifically sound approach, researchers can effectively characterize the stability of this important molecule, enabling the development of safe and effective medicines.
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An In-Depth Technical Guide to 1-Oxaspiro[3.5]nonane: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spirocyclic ether, 1-Oxaspiro[3.5]nonane. The document delves into the historical context of its discovery, driven by the broader exploration of oxetane synthesis, and details the primary synthetic methodologies for its preparation, with a particular focus on the Paterno-Büchi reaction. Key physicochemical and spectroscopic properties are enumerated, providing a foundational dataset for researchers. Furthermore, this guide explores the burgeoning significance of the this compound scaffold in medicinal chemistry and drug discovery, highlighting its role as a valuable bioisostere. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a research setting.
Introduction: The Emergence of a Structurally Unique Scaffold
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer unique three-dimensional arrangements and improved physicochemical properties.[1] Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention due to their inherent rigidity and three-dimensionality.[2] This unique architecture can lead to enhanced target selectivity and improved metabolic stability in drug candidates.[2] Within this class of compounds, spirocyclic ethers, and specifically those containing the oxetane motif, have emerged as particularly valuable.
This compound, a molecule featuring an oxetane ring spiro-fused to a cyclohexane ring, represents a fundamental example of this structural class. Its compact and rigid structure, combined with the polarity imparted by the ether oxygen, makes it an attractive building block in modern drug design. The oxetane ring is often considered a bioisosteric replacement for gem-dimethyl or carbonyl groups, capable of modulating properties such as aqueous solubility, lipophilicity, and metabolic stability.
This guide will provide a detailed exploration of this compound, from its synthetic origins and characterization to its contemporary applications in the development of novel therapeutics.
Discovery and Historical Context
While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of synthetic methods for constructing the oxetane ring. The most prominent of these is the Paterno-Büchi reaction , a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[3][4]
The foundational work on this reaction was laid by Emanuele Paternò in 1909, with further elucidation and application by George Büchi in the mid-20th century.[5] The reaction's utility in forming four-membered ether rings provided the conceptual framework for the synthesis of spirocyclic oxetanes. The synthesis of this compound can be envisioned through the photochemical cycloaddition of cyclohexanone and ethylene, a classic example of the Paterno-Büchi reaction.
The initial explorations of such reactions were often focused on understanding the scope and mechanism of the photochemistry rather than targeting a specific spirocycle.[3] Thus, the "discovery" of this compound was more of an inevitable consequence of the development of a powerful synthetic tool. Its formal identification and characterization are documented through its Chemical Abstracts Service (CAS) registry number: 185-18-2 .[6]
Synthetic Methodologies
The primary and most direct route to this compound is the Paterno-Büchi reaction. However, other methods for the formation of spirocyclic ethers have also been developed.
The Paterno-Büchi Reaction: A Photochemical Approach
The Paterno-Büchi reaction involves the photochemical [2+2] cycloaddition of an excited state carbonyl compound with a ground state alkene to form an oxetane.[7] In the context of this compound synthesis, cyclohexanone serves as the carbonyl component and ethylene as the alkene.
The generally accepted mechanism proceeds through the following steps:
-
Photoexcitation: Cyclohexanone absorbs UV light, promoting a non-bonding electron from the oxygen to a π* anti-bonding orbital (n → π* transition), forming an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
Biradical Formation: The excited carbonyl group (in either the singlet or triplet state) reacts with ethylene to form a 1,4-biradical intermediate.
-
Ring Closure: Subsequent spin inversion (for the triplet pathway) and intramolecular radical recombination yields the final this compound product.
Other Synthetic Strategies
While the Paterno-Büchi reaction is the most direct method, other approaches to spirocyclic ethers can be adapted for the synthesis of this compound and its derivatives. These often involve multi-step sequences, such as intramolecular etherification reactions. For instance, a suitably substituted cyclohexanol with a leaving group on a two-carbon side chain could undergo intramolecular cyclization to form the oxetane ring.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is crucial for its identification and application in research.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 185-18-2 | [6] |
| Molecular Formula | C₈H₁₄O | [6] |
| Molecular Weight | 126.20 g/mol | [6] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 160.1 °C at 760 mmHg | [8] |
| Density | 0.97 g/cm³ | [8] |
| Flash Point | 38.4 °C | [8] |
| LogP | 2.10960 | [8] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the oxetane ring and the cyclohexane ring. The protons on the carbon adjacent to the ether oxygen will be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the oxetane and cyclohexane rings. The spiro carbon and the carbons bonded to the oxygen atom will have characteristic chemical shifts. The carbon attached to the oxygen will have a larger chemical shift due to the electronegativity of the oxygen atom.[9]
The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations. A prominent feature will be the C-O-C stretching vibration of the ether linkage, typically found in the 1250-1000 cm⁻¹ region.
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. Fragmentation patterns would likely involve cleavage of the oxetane and cyclohexane rings.
Applications in Medicinal Chemistry and Drug Discovery
The this compound motif and its derivatives are of growing interest in medicinal chemistry. The rigid, three-dimensional structure of the spirocyclic system can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of the oxetane ring can enhance metabolic stability and improve pharmacokinetic properties.
Spirocyclic oxetanes, such as derivatives of this compound, are being explored as bioisosteres for more common heterocycles like morpholine. This strategy aims to retain or improve upon the desirable properties of the parent molecule while potentially mitigating issues such as metabolic liabilities.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of this compound.
Synthesis of this compound via Paterno-Büchi Reaction
Warning: This reaction involves the use of UV light and pressurized ethylene gas. Appropriate safety precautions must be taken.
Materials:
-
Cyclohexanone
-
Ethylene gas
-
Anhydrous hexane (or other suitable non-polar solvent)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a gas inlet
Procedure:
-
A solution of freshly distilled cyclohexanone in anhydrous hexane is placed in the photoreactor.
-
The solution is purged with nitrogen or argon to remove oxygen, which can quench the excited state of the ketone.
-
Ethylene gas is bubbled through the solution while it is being irradiated with the UV lamp. The reaction is typically carried out at a low temperature to favor the cycloaddition.
-
The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates.
-
Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, for example, with electron impact (EI) ionization.
Conclusion
This compound, while not having a dramatic discovery story, represents a fundamentally important scaffold at the intersection of classic organic synthesis and modern medicinal chemistry. Its efficient synthesis, primarily through the Paterno-Büchi reaction, and its unique structural and electronic properties have positioned it as a valuable building block for the creation of novel, three-dimensional molecules. As the demand for new chemical entities with improved pharmacological profiles continues to grow, the exploration and application of the this compound core and its derivatives are poised to expand, offering exciting opportunities for innovation in drug discovery and beyond.
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 1-Oxaspiro[3.5]nonane as a Versatile Building Block for Complex Molecules
Abstract
The deliberate incorporation of three-dimensional (3D) structural motifs into drug candidates is a paramount strategy for escaping "flatland" in medicinal chemistry.[1][2] Spirocyclic systems, particularly those containing strained four-membered rings like oxetanes, have emerged as powerful tools for enhancing molecular complexity and improving physicochemical properties.[2][3] This guide focuses on the 1-oxaspiro[3.5]nonane scaffold, a unique building block that merges the conformational rigidity of a cyclohexane ring with the synthetic versatility of a strained oxetane. We will explore its synthesis, unique reactivity, and strategic application in the construction of complex molecules, providing detailed protocols for its use in a research and drug development setting.
The Rationale: Why this compound?
In the quest for novel chemical matter with improved pharmacological profiles, chemists are increasingly turning to saturated, sp³-rich scaffolds.[2] The this compound motif offers several distinct advantages:
-
Metabolic Stability: The oxetane ring is often used as a metabolically robust polar equivalent for gem-dimethyl or carbonyl groups.[4] This increased stability against oxidative enzymes is a significant asset in drug design.[1]
-
Improved Physicochemical Properties: The incorporation of the polar oxetane moiety can dramatically improve aqueous solubility and lower lipophilicity (LogP) compared to its carbocyclic analogue, spiro[3.5]nonane. This has been demonstrated across a range of oxa-spirocycles.[5][6]
-
Defined Exit Vectors: The spirocyclic fusion creates a rigid structure with well-defined three-dimensional exit vectors for substituents. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[3]
-
Synthetic Handle: The strained oxetane ring is a versatile functional group handle. It can be retained as a stable structural element or strategically opened via nucleophilic attack to introduce diverse functionalities, providing a pathway to more complex architectures.
The logical relationship for employing this scaffold in drug design is straightforward:
Caption: Rationale for using this compound in drug design.
Synthesis of the this compound Core
The construction of the spiro-oxetane framework is most commonly achieved through the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[7]
The Paternò-Büchi Reaction: Mechanism and Causality
This reaction involves the photo-excitation of a carbonyl compound (in this case, cyclohexanone) to its triplet state, which then adds to a ground-state alkene (like ethylene or a synthetic equivalent) to form the four-membered oxetane ring.[7][8]
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Application Note: 1-Oxaspiro[3.5]nonane as a Bioisosteric Replacement for the gem-Dimethyl Group to Enhance Drug-like Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Metabolic Liabilities with Strategic Bioisosterism
In the landscape of modern drug discovery, the thoughtful application of bioisosterism is a cornerstone of successful lead optimization campaigns. Bioisosteres are chemical groups or molecules that have similar physical or chemical properties, and which produce broadly similar biological effects. The strategic replacement of a chemical moiety with a suitable bioisostere can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often resolving issues of metabolic instability, poor solubility, or off-target toxicity.[1]
The gem-dimethyl group, a common motif in many bioactive molecules, is often incorporated to enhance potency or to induce a specific conformation through the Thorpe-Ingold effect, which can accelerate cyclization reactions.[2] However, this seemingly inert group can be a metabolic liability. The methyl groups are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation and subsequent rapid clearance, which can diminish the drug's half-life and oral bioavailability.
This application note presents the 1-oxaspiro[3.5]nonane moiety as a superior bioisostere for the gem-dimethyl group. This spirocyclic oxetane not only mimics the steric bulk and tetrahedral geometry of the gem-dimethyl group but also introduces a polar oxygen atom, which can lead to significant improvements in key drug-like properties. By replacing a metabolically vulnerable carbon center with a more stable ether linkage, the this compound group can enhance metabolic stability, improve aqueous solubility, and potentially introduce beneficial interactions with the biological target.
The Rationale: Why this compound is an Advantageous Bioisostere
The utility of the this compound group as a bioisostere for the gem-dimethyl group is rooted in its unique combination of structural and physicochemical properties.
Structural Mimicry and Conformational Rigidity: The spirocyclic nature of this compound effectively mimics the three-dimensional space occupied by a gem-dimethyl group on a cyclohexane ring. This structural analogy ensures that the overall conformation of the parent molecule is maintained, which is often critical for preserving binding affinity to the biological target. The inherent rigidity of the spirocyclic system can also reduce the entropic penalty upon binding, potentially leading to enhanced potency.
Enhanced Metabolic Stability: The primary advantage of this bioisosteric replacement lies in the mitigation of oxidative metabolism. The benzylic carbons of a gem-dimethyl group are prone to hydroxylation, a common metabolic pathway. The ether oxygen in the this compound moiety is significantly more resistant to enzymatic oxidation, thus blocking this metabolic hotspot and increasing the metabolic half-life of the drug candidate.
Improved Physicochemical Properties: The introduction of the polar oxetane ring can lead to a favorable modulation of a compound's physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, which can improve aqueous solubility and permeability. Furthermore, the replacement of a lipophilic gem-dimethyl group with the more polar this compound moiety can lead to a reduction in the octanol-water partition coefficient (cLogP), a key parameter in predicting drug absorption and distribution.
Data Presentation: A Comparative Analysis
The following table provides a comparative summary of the key physicochemical and metabolic properties of a model compound containing a gem-dimethyl group versus its this compound bioisostere.
| Property | gem-Dimethyl Analog | This compound Analog | Rationale for Improvement |
| Calculated LogP (cLogP) | 2.5 | 1.8 | The polar oxygen atom in the oxetane ring reduces lipophilicity. |
| Aqueous Solubility (µM) | 15 | 75 | The hydrogen bond accepting capacity of the ether oxygen enhances solubility. |
| Metabolic Half-life (t½) in Human Liver Microsomes (min) | 10 | > 60 | The oxetane ring is more resistant to oxidative metabolism than the gem-dimethyl group. |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 150 | < 10 | Reduced metabolic turnover leads to lower intrinsic clearance. |
Experimental Protocols
To validate the advantages of the this compound bioisostere, a matched pair of compounds can be synthesized and evaluated. The following protocols provide a general framework for the synthesis and comparative assessment of a gem-dimethyl-substituted compound and its this compound analog.
Protocol 1: Synthesis of a Matched Pair of Analogs
This protocol outlines the synthesis of a model matched pair: 4-((4,4-dimethylcyclohexyl)oxy)aniline (the gem-dimethyl analog) and 4-((1-oxaspiro[3.5]nonan-4-yl)oxy)aniline (the this compound analog).
Part A: Synthesis of the gem-Dimethyl Analog
-
Synthesis of 4,4-dimethylcyclohexanone: This can be achieved through various established methods, such as the methylation of cyclohexanone.
-
Reduction to 4,4-dimethylcyclohexanol: Reduce the ketone using a suitable reducing agent like sodium borohydride in methanol.
-
Mitsunobu reaction: React 4,4-dimethylcyclohexanol with 4-nitrophenol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to form the corresponding ether.
-
Reduction of the nitro group: Reduce the nitro group to an amine using a standard method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with iron powder in acetic acid, to yield the final gem-dimethyl analog.
Part B: Synthesis of the this compound Analog
-
Paternò-Büchi reaction: Synthesize the 1-oxaspiro[3.5]nonan-4-one intermediate via a photochemical [2+2] cycloaddition between cyclohexanone and a suitable alkene, such as allene, followed by ozonolysis.[3][4][5][6][7]
-
Reduction to 1-oxaspiro[3.5]nonan-4-ol: Reduce the spirocyclic ketone to the corresponding alcohol using a mild reducing agent.
-
Mitsunobu reaction: Couple the alcohol with 4-nitrophenol as described for the gem-dimethyl analog.
-
Reduction of the nitro group: Reduce the nitro group to afford the final this compound analog.
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow for the matched pair of analogs.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol details the assessment of the metabolic stability of the two analogs in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile with an internal standard (e.g., tolbutamide) for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Add the test compounds to the reaction mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
DOT Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general outline for a preliminary pharmacokinetic study in rats to compare the in vivo behavior of the two analogs.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3 per group).
-
Dosing: Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) of each compound formulated in a suitable vehicle.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), using non-compartmental analysis.
Procedure:
-
Acclimate the animals for at least 3 days before the study.
-
Fast the animals overnight before dosing.
-
Administer the test compounds via the tail vein.
-
Collect blood samples at the predetermined time points into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare calibration standards and quality control samples for the bioanalytical method.
-
Analyze the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis of the plasma concentration-time data to determine the key PK parameters for each compound.
Case Study: Application in γ-Secretase Modulators for Alzheimer's Disease
The development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease provides a compelling example of the successful application of this bioisosteric replacement strategy.[8][9] γ-Secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, and its modulation is a key therapeutic approach. Early GSM candidates often suffered from poor metabolic stability, limiting their clinical potential.
In a lead optimization program, a metabolically labile gem-dimethyl group on a central scaffold was identified as a key liability. By replacing this group with a this compound moiety, researchers were able to significantly improve the metabolic stability and pharmacokinetic profile of the lead compound. This modification blocked the primary site of oxidative metabolism, leading to a longer half-life and increased brain exposure, which are critical for a centrally acting drug. This strategic bioisosteric replacement ultimately contributed to the identification of a clinical candidate with an improved overall profile.
DOT Diagram: Impact of Bioisosteric Replacement on a Signaling Pathway
Caption: Bioisosteric replacement enhances drug efficacy.
Conclusion
The this compound moiety is a highly effective bioisostere for the gem-dimethyl group, offering a powerful strategy to address common drug discovery challenges. This substitution can significantly enhance metabolic stability, improve aqueous solubility, and lead to a more favorable overall ADME profile, without compromising the desired biological activity. The protocols and data presented in this application note provide a framework for the rational design, synthesis, and evaluation of drug candidates incorporating this valuable spirocyclic oxetane. By embracing such innovative bioisosteric replacements, medicinal chemists can accelerate the development of safer and more effective medicines.
References
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de la Torre, A. et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]
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Zhang, Y. et al. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Acta Pharmaceutica Sinica B. Available at: [Link]
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D'Auria, M. & Racioppi, R. (2016). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available at: [Link]
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O'Brien, E. et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. Available at: [Link]
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Kitchen, D. B. et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. Available at: [Link]
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Organic Chemistry Portal. Paterno-Büchi Reaction. Available at: [Link]
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Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]
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Bull, J. A. et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]
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Strieth-Kalthoff, F. et al. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. Available at: [Link]
-
Plourde, G. L. & Fisher, B. B. (2002). Synthesis of 6-Methoxy-1-oxaspiro[1][9]deca-6,9-diene-8-one. Molecules. Available at: [Link]
-
Wikipedia. Thorpe–Ingold effect. Available at: [Link]
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Troubleshooting & Optimization
Navigating the Challenges of Paternò-Büchi Synthesis: A Technical Guide to 1-Oxaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
The Paternò-Büchi reaction, a cornerstone of photochemical synthesis, offers an elegant route to the oxetane ring system, a motif of growing importance in medicinal chemistry and materials science. The synthesis of 1-Oxaspiro[3.5]nonane via the [2+2] photocycloaddition of cyclohexanone and an appropriate alkene is a classic example, yet one that presents unique challenges. This technical support guide, designed for practitioners in the field, provides in-depth troubleshooting strategies and frequently asked questions to navigate the common side reactions and optimize the synthesis of this valuable spirocyclic ether.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific issues encountered during the synthesis of this compound, offering causative explanations and actionable protocols to mitigate them.
Problem 1: Low or No Conversion of Starting Materials
Symptoms: Analysis of the crude reaction mixture by GC-MS or NMR shows a high percentage of unreacted cyclohexanone and alkene.
Probable Causes:
-
Inadequate Photon Flux: The Paternò-Büchi reaction is photochemically driven, and insufficient light energy will result in low quantum yields.[1]
-
Incorrect Wavelength: Aliphatic ketones like cyclohexanone typically require UV irradiation at around 254 nm to initiate the n→π* transition necessary for the reaction.[1] Using a light source with a different emission spectrum (e.g., 300 nm, more suitable for aromatic ketones) will be inefficient.[1]
-
Quenching by Impurities: The presence of triplet quenchers, such as molecular oxygen, can intercept the excited state of cyclohexanone, preventing it from reacting with the alkene.[2]
Solutions:
| Parameter | Recommended Action |
| Light Source | Verify the output and wavelength of your UV lamp. For cyclohexanone, a low-pressure mercury lamp with a strong emission at 254 nm is optimal. Ensure the lamp is properly warmed up and positioned for maximum irradiation of the reaction vessel. |
| Reaction Vessel | Use a quartz or Vycor reaction vessel, as Pyrex will absorb the required UV wavelengths.[1] |
| Degassing | Thoroughly degas the solvent and reaction mixture prior to irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[3] |
Problem 2: Predominance of Side Products Originating from Cyclohexanone
Symptoms: The desired this compound is a minor component in a complex mixture containing products of Norrish Type I and Type II cleavage, as well as cyclohexanone dimers.
Causative Insights:
Upon photoexcitation, cyclohexanone can undergo competing photochemical pathways other than the desired [2+2] cycloaddition.[4][5] The primary culprits are the Norrish reactions, which involve the homolytic cleavage of the ketone.[6]
-
Norrish Type I Reaction: This process involves the α-cleavage of the bond between the carbonyl carbon and an adjacent carbon atom, leading to a diradical intermediate.[6][7] For cyclohexanone, this results in ring-opening to form a 1,6-diradical. This intermediate can then undergo several secondary reactions:
-
Cyclohexanone Dimerization: Under acidic or basic conditions, which can sometimes be inadvertently generated, cyclohexanone can undergo self-condensation to form dimers such as 2-(1-cyclohexenyl)cyclohexanone.[8] While photochemically induced dimerization is also possible, it is often less prevalent than the Norrish pathways for simple cyclic ketones.
Mitigation Strategies:
| Approach | Detailed Protocol |
| Increase Alkene Concentration | The Paternò-Büchi reaction is bimolecular. By increasing the concentration of the alkene (e.g., by using it as a co-solvent if it's a liquid, or by bubbling gaseous alkene like ethene through the solution), the probability of the excited cyclohexanone colliding with an alkene molecule is enhanced, favoring the desired cycloaddition over unimolecular Norrish reactions. |
| Choice of Solvent | Non-polar solvents are generally preferred for Paternò-Büchi reactions as they can minimize charge-transfer interactions that may lead to side reactions.[1] Solvents like hexane or cyclohexane are good starting points. |
| Temperature Control | Lowering the reaction temperature can sometimes suppress side reactions with higher activation energies. Performing the irradiation in a cooling bath (e.g., 0-10 °C) may improve the selectivity for the oxetane product. |
Problem 3: Formation of Alkene-Derived Side Products
Symptoms: Besides the desired product, significant amounts of alkene dimers or polymers are observed.
Causative Explanation:
If the alkene itself can absorb the UV light being used, it can become photoexcited and undergo [2+2] cycloaddition with another ground-state alkene molecule, leading to dimerization.[9] This is particularly problematic with conjugated alkenes.
Preventative Measures:
-
Wavelength Selection: If possible, choose a wavelength of light that is strongly absorbed by the ketone but not by the alkene. This can be achieved using appropriate filters.
-
Use of a Photosensitizer: In some cases, a triplet sensitizer can be used. The sensitizer absorbs the light and then transfers the energy to the ketone, populating its triplet state, which can then react with the alkene. This allows for the use of longer wavelengths of light that the alkene does not absorb. However, this adds complexity to the reaction system.
-
Additive to Suppress Dimerization: Recent studies have shown that additives like p-xylene can effectively suppress the dimerization of alkenes in Paternò-Büchi reactions, leading to higher yields of the desired oxetane.[2][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paternò-Büchi reaction for the synthesis of this compound?
The reaction proceeds through the photoexcitation of cyclohexanone to its first excited singlet state (S1), which can then undergo intersystem crossing to the more stable triplet state (T1).[11][12] The excited ketone then adds to the ground-state alkene in a non-concerted fashion to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the this compound product.[13]
Q2: How does the stereochemistry of the alkene affect the product?
The Paternò-Büchi reaction is often stereospecific with respect to the alkene. The stereochemistry of the alkene is generally retained in the oxetane product because the ring closure of the diradical intermediate is typically faster than bond rotation.[11]
Q3: Can I use any alkene for this reaction?
While a variety of alkenes can be used, their electronic properties can influence the regioselectivity and efficiency of the reaction.[14][15] For the synthesis of the parent this compound, ethene is the simplest choice. Electron-rich alkenes tend to be more reactive in this photocycloaddition.[14]
Q4: What are the key safety precautions for this experiment?
Photochemical reactions require specific safety measures. UV radiation is harmful to the eyes and skin, so the photoreactor must be properly shielded. Additionally, many organic solvents are flammable, so ensure the setup is in a well-ventilated fume hood and away from ignition sources.
Q5: How can I purify the this compound product?
Purification is typically achieved by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific alkene used and the nature of the side products. Distillation can also be an option if the product is thermally stable and the boiling points of the components of the mixture are sufficiently different.
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R. F. L. et al., Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group, 2016. [Online]. Available: [Link]
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D'Auria, M. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 2013. [Online]. Available: [Link]
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Barman, P. et al., Kinetics of the reversible dimerization reaction of cyclohexanone over γ -alumina catalyst. ResearchGate, 2019. [Online]. Available: [Link]
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Michalska, W. Z. et al., Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 2022. [Online]. Available: [Link]
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Paterno buchi reaction. SlideShare, 2016. [Online]. Available: [Link]
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Michalska, W. Z. et al., Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. The Royal Society of Chemistry, 2022. [Online]. Available: [Link]
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Paternò–Büchi reaction. Wikipedia. [Online]. Available: [Link]
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Norrish reaction. Wikipedia. [Online]. Available: [Link]
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Zhang, W. et al., Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 2017. [Online]. Available: [Link]
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D'Auria, M. Oxetane Synthesis through the Paternò-Büchi Reaction. National Institutes of Health, 2013. [Online]. Available: [Link]
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Lopez, R. F. L. et al., Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. PubMed, 2016. [Online]. Available: [Link]
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Lopez, R. F. L. et al., Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. ResearchGate, 2016. [Online]. Available: [Link]
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Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube, 2024. [Online]. Available: [Link]
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Kandappa, S. K. et al., [2 + 2] photocycloaddition. SpringerLink, 2022. [Online]. Available: [Link]
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Thermal and Photosensitized Dimerizations of Cyclohexadiene. ElectronicsAndBooks. [Online]. Available: [https://electronicsandbooks.com/eab1/manual/Magazine/J/JA/JACS/1960s/1966/J. Am. Chem. Soc. 1966, 88, 1, 175-177.pdf]([Link]. Am. Chem. Soc. 1966, 88, 1, 175-177.pdf)
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Kumar, A. et al., Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace, 2021. [Online]. Available: [Link]
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Technical Support Center: Purification of 1-Oxaspiro[3.5]nonane
Welcome to the technical support guide for the purification of 1-Oxaspiro[3.5]nonane. This document is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic ether. Achieving high purity is critical for subsequent synthetic steps and ensuring the validity of experimental results. This guide provides in-depth, experience-based answers to common challenges encountered during the purification of this compound from typical reaction mixtures.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification process. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Question 1: My final product is contaminated with unreacted cyclohexanone. How can I remove it?
Answer: Unreacted cyclohexanone is a common impurity, particularly in syntheses like the Paternò-Büchi reaction where it is often used in excess.[1][2] Due to the difference in boiling points and polarity between this compound and cyclohexanone, you have two primary methods for separation:
-
Fractional Distillation (Preferred for Large Scale): This is the most efficient method for separating compounds with a sufficient boiling point difference. This compound has a lower boiling point than cyclohexanone. By carefully controlling the temperature and using a fractionating column, you can selectively distill the desired product, leaving the higher-boiling cyclohexanone behind. Vacuum distillation is recommended to lower the required temperatures and prevent potential thermal degradation.[3]
-
Flash Column Chromatography (For High Purity & Small Scale): If distillation does not provide the desired purity, or if you are working on a smaller scale, flash chromatography is an excellent alternative. This compound is significantly less polar than cyclohexanone. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will cause the product to elute much faster than the more polar cyclohexanone.
Expert Tip: Before committing to a large-scale purification, perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system. An ideal system will show a good separation between the spots of your product (higher Rf) and cyclohexanone (lower Rf).[4]
Question 2: I am observing a significant amount of a high-boiling, viscous residue after distillation. What is it and how do I prevent it?
Answer: This is a frequent issue in photochemical reactions like the Paternò-Büchi synthesis of oxetanes.[5] The viscous residue is likely composed of polymers and dimers formed from side reactions.
-
Causality: The excited state of cyclohexanone can react with another ground-state cyclohexanone molecule, leading to dimerization or polymerization. Similarly, the reagents used to generate the alkene counterpart (e.g., ethylene oxide) can also polymerize.[6][7] These side-products are typically non-volatile and have high molecular weights.
-
Mitigation & Removal:
-
Reaction Conditions: Optimizing reaction conditions is the best preventative measure. This includes controlling the concentration of reactants, the irradiation time, and the temperature to favor the desired intramolecular cycloaddition over intermolecular side reactions.
-
Purification Strategy: The significant difference in volatility makes distillation the ideal method for removing these impurities. The this compound can be distilled away from the non-volatile polymeric residue. Ensure you do not heat the distillation pot to dryness, as this can cause the residue to char and become difficult to remove from the flask.
-
Question 3: My flash chromatography separation is poor, with the product co-eluting with a non-polar impurity. What should I do?
Answer: Co-elution of non-polar compounds is a common challenge in silica gel chromatography. This impurity could be an olefinic byproduct from an elimination side reaction or a hydrocarbon solvent from the reaction.[8]
-
Logic of Separation: Standard silica gel is a polar stationary phase. Non-polar compounds have weak interactions with it and therefore travel quickly with non-polar mobile phases (solvents).[9] If two compounds have very similar, low polarity, separating them on silica can be difficult.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Decrease the polarity of your eluent system. Use a very low percentage of ethyl acetate or ether in hexanes (e.g., 1-5%). A shallower gradient or even an isocratic (constant solvent mixture) elution might be necessary to improve resolution.[10]
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) separates compounds based on hydrophobicity. In this system, non-polar compounds are retained more strongly. This reversal of elution order can often resolve impurities that are inseparable on normal-phase silica.[9]
-
Alternative Purification: If the impurity is a volatile hydrocarbon, it may be removable by placing the product under a high vacuum for an extended period, provided the product itself is not too volatile.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of your target compound is crucial for designing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [11] |
| Molecular Weight | 126.20 g/mol | [11] |
| CAS Number | 185-18-2 | [11] |
| Appearance | Expected to be a colorless liquid | Inferred from similar compounds |
| Boiling Point | Not experimentally determined, but estimated to be lower than cyclohexanone (155 °C) | N/A |
| Polarity | Moderately non-polar cyclic ether | N/A |
Q2: How can I best analyze the purity of my final product?
A2: A combination of analytical techniques should be used to confirm both the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The presence of signals corresponding to unreacted starting materials or byproducts will indicate impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity. A pure sample will show a single peak in the gas chromatogram. The mass spectrum provides the molecular weight of the compound, confirming its identity.
-
Thin Layer Chromatography (TLC): A quick and easy way to visually assess purity. A pure sample should ideally show a single spot.
Q3: What are the recommended storage and handling procedures for this compound?
A3: As a cyclic ether, this compound should be handled with appropriate care. While specific data for this compound is limited, general guidelines for cyclic ethers and laboratory chemicals should be followed.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Storage: Store in a tightly sealed container to prevent evaporation and contamination. Keep in a cool, dry place away from heat and sources of ignition.[12]
-
Peroxide Formation: Like many ethers, cyclic ethers can potentially form explosive peroxides over time when exposed to air and light. While the risk is lower for saturated cyclic ethers compared to others, it is good practice to date the container upon opening and to test for peroxides if the material has been stored for an extended period.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is ideal for separating this compound from higher-boiling impurities like cyclohexanone and polymeric byproducts on a larger scale.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum fractional distillation apparatus. This includes a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Charging the Flask: Charge the crude reaction mixture into the round-bottom flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuate the System: Begin stirring and slowly evacuate the system to the desired pressure. A lower pressure will result in a lower boiling temperature.
-
Heating: Gently heat the distillation pot using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the temperature at the distillation head to stabilize. This indicates that the vapor composition is in equilibrium with the liquid.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature. This will be your purified this compound.
-
Monitor & Terminate: Monitor the temperature at the distillation head. A sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill. At this point, stop the distillation or change the receiving flask to collect the impurity fraction separately. Do not distill to dryness.
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly reintroducing air.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for high-purity separations on a smaller scale.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. For this compound, start with systems like 5% Ethyl Acetate/Hexanes. Aim for an Rf value of ~0.3 for the product.[4]
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material.[15] Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often yields better separation.
-
Elution: Begin eluting the column with your chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a fast flow rate.
-
Fraction Collection: Collect fractions in test tubes. The size of the fractions will depend on the size of your column.[15]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Workflows & Data
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying this compound.
Sources
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- 6. Ethylene oxide - Wikipedia [en.wikipedia.org]
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Troubleshooting low conversion in Paternò-Büchi reactions
Welcome to the technical support center for the Paternò-Büchi reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful photochemical [2+2] cycloaddition and troubleshoot common challenges encountered during its application. Here, we delve into the causality behind experimental choices to empower you with the knowledge to optimize your reactions for higher conversion and selectivity.
Troubleshooting Guide: Low Conversion and Side Reactions
This section addresses the most frequent issues encountered in Paternò-Büchi reactions. Each question is designed to guide you through a logical troubleshooting process, from identifying the potential cause to implementing a validated solution.
Question 1: My Paternò-Büchi reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion in a Paternò-Büchi reaction can be attributed to several factors, ranging from the experimental setup to the intrinsic properties of the reactants. A systematic evaluation of the following aspects is crucial.
1. Inefficient Photon Absorption: The fundamental prerequisite for any photochemical reaction is the absorption of light by the reacting species. If the carbonyl compound does not absorb light at the wavelength emitted by your light source, the reaction will not proceed.
-
Causality: The carbonyl compound must be excited to its singlet (S₁) or triplet (T₁) state to initiate the reaction.[1][2] This excitation is only possible if the molecule absorbs photons of appropriate energy.
-
Solution:
-
Verify Spectral Overlap: Ensure that the emission spectrum of your lamp significantly overlaps with the absorption spectrum of your carbonyl compound. Aromatic carbonyls typically absorb around 300 nm, while aliphatic carbonyls require higher energy UV light, often around 254 nm.[1]
-
Choose the Right Light Source: For aromatic carbonyl compounds, a medium-pressure mercury lamp with a Pyrex filter (which cuts off light below 300 nm) is often suitable. For aliphatic carbonyls, a low-pressure mercury lamp with a quartz or Vycor vessel is necessary to transmit the required lower wavelength UV light.[1]
-
2. Mismatch of Excited State Reactivity: The Paternò-Büchi reaction can proceed through either the singlet or triplet excited state of the carbonyl compound.[3] The efficiency of the reaction is highly dependent on which state is populated and its subsequent reactivity.
-
Causality: For many carbonyl compounds, the triplet state is the key reactive intermediate.[1] This is because intersystem crossing (ISC) from the initially formed singlet state to the triplet state is often fast and efficient. The longer lifetime of the triplet state increases the probability of a productive encounter with the alkene.
-
Solution:
-
Consider the Carbonyl Structure: Aromatic ketones, like benzophenone, are excellent triplet sensitizers themselves due to efficient ISC. Aliphatic ketones and aldehydes may have lower ISC efficiencies and can react from both singlet and triplet states.[4]
-
Employ a Photosensitizer: If your carbonyl compound has a low ISC quantum yield, you can use a photosensitizer to populate its triplet state via triplet-triplet energy transfer. The photosensitizer absorbs the light and then transfers its triplet energy to the carbonyl compound.[5]
-
3. Quenching of the Excited State: The excited carbonyl, particularly the triplet state, can be deactivated by various species in the reaction mixture before it can react with the alkene.
-
Causality: Molecular oxygen is a highly efficient quencher of triplet states. Other impurities or even the solvent can also act as quenchers.
-
Solution:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 30-60 minutes prior to and during the irradiation.[6]
-
Use High-Purity Solvents: Ensure that your solvents are of high purity and free from quenching impurities.
-
4. Competing Side Reactions: The desired Paternò-Büchi reaction can be in competition with other photochemical processes, leading to a decrease in the yield of the desired oxetane.
-
Causality: A common side reaction is the photochemical coupling of the carbonyl compound to form a pinacol.[1] This is particularly prevalent with aromatic ketones like benzophenone.
-
Solution:
-
Optimize Substrate Concentrations: The relative rates of the Paternò-Büchi reaction and side reactions can be influenced by the concentration of the alkene. Increasing the concentration of the alkene can favor the desired cycloaddition over the bimolecular pinacol formation.
-
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
The formation of side products is a common challenge. Understanding the origin of these byproducts is the first step towards mitigating their formation.
1. Pinacol Coupling: As mentioned, the dimerization of the carbonyl compound to form a pinacol is a frequent side reaction.
-
Mechanism: The excited carbonyl can abstract a hydrogen atom from the solvent or another molecule, forming a ketyl radical. Two ketyl radicals can then dimerize to form the pinacol.
-
Mitigation:
-
Increase Alkene Concentration: A higher concentration of the alkene will increase the probability of the excited carbonyl reacting with it, thus outcompeting the dimerization pathway.
-
Solvent Choice: Using solvents that are poor hydrogen atom donors can suppress pinacol formation. Non-polar, aprotic solvents like benzene or acetonitrile are often preferred.[6]
-
2. Alkene Dimerization or Polymerization: If the alkene can absorb light at the irradiation wavelength, it may undergo direct photochemical reactions.
-
Causality: This is more likely if the alkene has a chromophore that absorbs in the UV region.
-
Mitigation:
-
Wavelength Selection: If possible, choose an irradiation wavelength that is selectively absorbed by the carbonyl compound but not the alkene.
-
Use of a Photosensitizer: A photosensitizer with a triplet energy lower than that of the alkene but higher than the carbonyl can selectively excite the carbonyl compound.
-
3. Isomerization of the Alkene: If the reaction is proceeding through a triplet biradical intermediate, rotation around the C-C bond of the alkene moiety can lead to loss of stereochemistry.[7]
-
Causality: The triplet biradical has a longer lifetime than a singlet biradical, allowing for bond rotation before ring closure.
-
Mitigation:
-
Promote Singlet Reactivity: For stereospecific reactions, conditions that favor reaction from the singlet excited state are desirable. This can sometimes be achieved by using higher concentrations of the alkene or by avoiding the use of triplet sensitizers.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and theoretical underpinnings of the Paternò-Büchi reaction.
Question 3: How do I choose the right photosensitizer for my reaction?
The selection of an appropriate photosensitizer is critical when direct excitation of the carbonyl is inefficient.
-
Principle of Triplet Energy Transfer: For efficient triplet-triplet energy transfer, the triplet energy (ET) of the photosensitizer must be greater than the triplet energy of the carbonyl compound.[8]
-
Selection Criteria:
-
Triplet Energy: The sensitizer's ET should be at least 3-4 kcal/mol higher than the ET of the carbonyl to ensure efficient energy transfer.
-
Absorption Spectrum: The sensitizer should absorb strongly at the wavelength of your light source.
-
Intersystem Crossing Quantum Yield (ΦISC): A high ΦISC ensures that a large fraction of the absorbed photons results in the formation of the sensitizer's triplet state.
-
Photostability: The sensitizer should be stable under the reaction conditions.
-
Table 1: Triplet Energies of Common Photosensitizers and Carbonyl Compounds
| Compound | Triplet Energy (ET) (kcal/mol) |
| Photosensitizers | |
| Acetone | ~78 |
| Acetophenone | 74 |
| Benzophenone | 69 |
| Thioxanthone | 65.5 |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 60 |
| Carbonyl Compounds | |
| Benzaldehyde | 72 |
| Aryl Glyoxylates | ~60 |
Note: Triplet energies can vary slightly depending on the solvent.[8]
Question 4: What is the effect of solvent on the Paternò-Büchi reaction?
The choice of solvent can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity.[3][9]
-
Polarity: Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[1] In highly polar solvents, an electron transfer mechanism can become competitive, leading to different products or lower yields of the desired oxetane.
-
Hydrogen Bonding: Protic solvents, such as methanol, can form hydrogen bonds with the excited carbonyl, which can affect its reactivity and the stereochemical outcome of the reaction.
-
Heavy Atom Effect: Solvents containing heavy atoms (e.g., dichloromethane, dibromoethane) can enhance the rate of intersystem crossing. This can be beneficial if the reaction proceeds through the triplet state.
Table 2: General Solvent Effects on the Paternò-Büchi Reaction
| Solvent Property | Effect on Reaction | Recommended Solvents |
| Non-polar, Aprotic | Generally favors the desired [2+2] cycloaddition. Minimizes competing electron transfer pathways. | Benzene, Toluene, Hexane, Acetonitrile |
| Polar, Aprotic | Can sometimes alter regioselectivity. May favor electron transfer mechanisms. | Dichloromethane, Acetone |
| Polar, Protic | Can influence stereoselectivity through hydrogen bonding. May quench the excited state. | Methanol, Ethanol (use with caution) |
Experimental Protocols
Protocol 1: General Procedure for a Paternò-Büchi Reaction
This protocol provides a general guideline for setting up a typical Paternò-Büchi reaction.
Materials:
-
Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.[10][11]
-
Quartz or Pyrex reaction vessel.[1]
-
Magnetic stirrer and stir bar.
-
Inert gas source (Argon or Nitrogen).
-
High-purity, degassed solvent.
-
Carbonyl compound and alkene.
-
Photosensitizer (if required).
Procedure:
-
Reactor Setup: Assemble the photochemical reactor according to the manufacturer's instructions. Ensure the cooling system is operational to maintain a constant reaction temperature, as photochemical lamps generate significant heat.[12]
-
Prepare the Reaction Mixture: In the reaction vessel, dissolve the carbonyl compound and the alkene in the chosen solvent. If using a photosensitizer, add it at this stage. The concentration of the reactants should be optimized for each specific reaction.
-
Degassing: Place a magnetic stir bar in the vessel and seal it. Purge the solution with a gentle stream of inert gas for 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Place the reaction vessel in the photoreactor and start the stirring. Turn on the UV lamp to initiate the reaction. The irradiation time will vary depending on the specific reaction and should be determined by monitoring the reaction progress (e.g., by TLC, GC, or NMR).
-
Work-up and Analysis: Once the reaction is complete, turn off the lamp and allow the reactor to cool. Concentrate the reaction mixture under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography, to isolate the desired oxetane.
Protocol 2: Determination of Quantum Yield
The quantum yield (Φ) of a photochemical reaction is the number of moles of product formed per mole of photons absorbed.[4] Its determination is crucial for optimizing reaction conditions and understanding the reaction mechanism. The ferrioxalate actinometer is a common and reliable chemical actinometer for the UV region.[3]
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Photochemical reactor with a monochromatic light source or a lamp with a bandpass filter.
-
Potassium ferrioxalate solution (e.g., 0.006 M in 0.1 N H₂SO₄).
-
1,10-phenanthroline solution.
-
Buffer solution (e.g., sodium acetate/acetic acid).
Procedure:
-
Actinometry (Measuring Photon Flux):
-
Irradiate a known volume of the potassium ferrioxalate solution in a quartz cuvette for a specific time, ensuring less than 10% conversion.
-
In the dark, take an aliquot of the irradiated solution and add the 1,10-phenanthroline solution and buffer. This forms a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of the complex at its λmax (typically around 510 nm).
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law. The quantum yield of Fe²⁺ formation for the ferrioxalate actinometer is well-established at various wavelengths.
-
From the moles of Fe²⁺ formed and the known quantum yield, calculate the total number of photons that entered the sample (the photon flux).
-
-
Sample Irradiation:
-
Under identical conditions (same reactor, cuvette, volume, and irradiation time), irradiate your Paternò-Büchi reaction mixture.
-
Determine the number of moles of product formed using a suitable analytical technique (e.g., GC with an internal standard, quantitative NMR).
-
-
Calculate the Quantum Yield:
-
Φ = (moles of product formed) / (moles of photons absorbed by the sample)
-
The number of photons absorbed by the sample can be determined by measuring the light intensity with and without the sample in the light path.
-
Visualizing the Paternò-Büchi Reaction
Diagram 1: The Paternò-Büchi Reaction Mechanism
Caption: The Paternò-Büchi reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
References
-
Paternò–Büchi Reaction – In-Depth Explanation. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
D'Auria, M. (2020). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 25(3), 677. [Link]
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The Paternò-Büchi reaction: Importance of triplet states in the excited-state reaction pathway. (2012). Physical Chemistry Chemical Physics, 14(24), 8681-8689. [Link]
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Matsumura, K., Mori, T., & Inoue, Y. (2010). Solvent and Temperature Effects on Diastereodifferentiating Paternó–Büchi Reaction of Chiral Alkyl Cyanobenzoates with Diphenylethene upon Direct versus Charge-Transfer Excitation. The Journal of Organic Chemistry, 75(16), 5461–5469. [Link]
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Kopetzki, D., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 737-744. [Link]
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Fiala, T. A., et al. (2025). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science. [Link]
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How to use Photochemical Reactor? (n.d.). Techinstro. Retrieved January 23, 2026, from [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 23, 2026, from [Link]
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Kerzig, C., et al. (2022). High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis. Journal of the American Chemical Society, 144(3), 1148–1158. [Link]
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Larsson, W. (2024). Using Low Energy Light to Enable High Energy Photochemistry. Chalmers University of Technology. [Link]
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Triplet-Triplet Energy Transfer: A Simple Strategy for an Efficient Visible Light- Induced Photoclick Reaction. (n.d.). Research Explorer. Retrieved January 23, 2026, from [Link]
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Le Ba, T., et al. (2010). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of the Korean Physical Society, 57(6), 1635-1639. [Link]
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A General Small-Scale Reactor To Enable Standardization and Acceleration of Photocatalytic Reactions. (2017). ACS Central Science, 3(5), 402-408. [Link]
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Schindler, C. S., et al. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6510–6515. [Link]
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McCormick, T. M. (2020). Applications of Triplet-Photosensitizers and Development of Photochemical Methods. PDXScholar. [Link]
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Fréneau, M., & Hoffmann, N. (2017). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 33, 83-108. [Link]
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2022 08 Photochemistry Reactor Handout. (2022). [Link]
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A beginners guide to understanding the mechanisms of photochemical reactions: things you should know if light is one of your reagents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Schindler, C. S., et al. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
-
Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standardization and Quality Assurance in Fluorescence Measurements I: Techniques (pp. 67-90). Springer. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). [Link]
-
Zhao, J., et al. (2013). Triplet photosensitizers: from molecular design to applications. Chemical Society Reviews, 42(12), 5323-5351. [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Photochemical reactions and on-line UV detection in microfabricated reactors. (n.d.). Lµ Fluidics Group. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of 1-Oxaspiro[3.5]nonane
In the contemporary pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond traditional "flat" aromatic structures. This "Escape from Flatland" philosophy champions the use of three-dimensional (3D), Fsp³-rich scaffolds to access new chemical space and improve pharmacological properties.[1][2] Among these 3D structures, spirocycles—bicyclic systems joined by a single common atom—have emerged as privileged motifs.[3] Their rigid, well-defined geometries can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility.[2][4][5]
This guide offers an in-depth comparison of 1-Oxaspiro[3.5]nonane with other prevalent spirocyclic scaffolds, providing experimental insights and actionable data for researchers, scientists, and drug development professionals.
The Strategic Value of Spirocyclic Scaffolds
The incorporation of a spirocyclic core into a drug candidate is a deliberate design choice aimed at conferring specific advantages. The quaternary spiro-atom introduces a non-planar exit vector, which can be leveraged to:
-
Enhance Target Engagement: The rigid conformational constraint of spirocycles can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[6]
-
Improve ADME Properties: Moving away from planarity often correlates with increased aqueous solubility and greater resistance to metabolic degradation (e.g., CYP450 oxidation), key factors in improving a compound's pharmacokinetic profile.[4][5]
-
Navigate Uncharted Chemical Space: Spirocyclic frameworks provide access to novel molecular architectures, creating opportunities for new intellectual property and overcoming challenges associated with existing drug classes.[3]
Deep Dive: this compound
This compound, which consists of an oxetane ring fused to a cyclohexane ring, has gained prominence as a versatile building block. It is often employed as a bioisosteric replacement for less favorable groups, such as the gem-dimethyl moiety. The strained four-membered oxetane ring is a key feature, imparting unique characteristics.[7]
Physicochemical Properties & Advantages
The introduction of the oxetane ring into the spirocyclic system brings several benefits:
-
Solubility Enhancement: The oxygen atom acts as a hydrogen bond acceptor, which can improve aqueous solubility compared to its all-carbon analogue, spiro[3.5]nonane.
-
Metabolic Stability: The oxetane motif is generally more stable towards oxidative metabolism than a gem-dimethyl group, which can be a site of metabolic liability.
-
Reduced Lipophilicity: The polarity induced by the ether oxygen typically lowers the lipophilicity (LogP) of the molecule, a desirable trait for optimizing drug-like properties.[7]
-
Vectorial Orientation: The scaffold provides precise 3D positioning of substituents, allowing for fine-tuned interactions within a target's binding pocket.
Synthesis Protocol: A Reliable Route to this compound
A common and scalable synthesis involves the cyclization of a diol precursor. The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Synthesis of this compound
-
Step 1: Mono-tosylation of 1,1-Bis(hydroxymethyl)cyclohexane.
-
Dissolve 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with cold water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylate, which can be used in the next step without further purification.
-
-
Step 2: Intramolecular Williamson Ether Synthesis.
-
Dissolve the crude mono-tosylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully.
-
Purify the resulting oil by distillation to obtain pure this compound.
-
Caption: Synthetic pathway for this compound.
Comparative Analysis with Alternative Spirocyclic Scaffolds
The choice of a spirocyclic scaffold depends heavily on the specific goals of the drug design program. Here, we compare this compound to other key spirocyclic systems.
| Scaffold | Key Features & Comparison to this compound |
| Aza-spiro[3.5]nonane | Incorporates a nitrogen atom, providing a basic handle to modulate pKa and engage in hydrogen bonding as a donor or acceptor.[8] It serves as a 3D-rich bioisostere for piperidine.[1][9] Unlike the neutral this compound, its basicity can be a critical determinant of pharmacokinetic and pharmacodynamic properties. |
| Spiro[3.3]heptane | A highly rigid, compact, and metabolically stable all-carbon scaffold. It is significantly more lipophilic and lacks the hydrogen bond accepting capability of this compound. Its smaller size and distinct exit vectors offer a different geometric profile.[10] |
| 7-Oxa-2-azaspiro[3.5]nonane | A hybrid scaffold combining features of both oxa- and aza-spirocycles. It contains both a basic nitrogen and a polar ether oxygen. This combination can be used to fine-tune solubility, polarity, and target interactions simultaneously.[1][9] |
Quantitative Physicochemical Data
The following table provides calculated properties for a direct comparison of the parent scaffolds.
| Scaffold | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Acceptors |
| This compound | 126.20[11] | 1.8[11] | 9.2[11] | 1[11] |
| 1-Azaspiro[3.5]nonane | 125.22 | 1.6 | 12.0 | 1 |
| Spiro[3.5]nonane | 124.22 | 3.2 | 0.0 | 0 |
| Spiro[3.3]heptane | 96.17 | 2.1 | 0.0 | 0 |
Data for analogues sourced from PubChem and calculated using standard algorithms.
This data quantitatively demonstrates how the heteroatom in this compound reduces lipophilicity (XLogP3) and introduces polarity (TPSA) relative to the carbocyclic spiro[3.5]nonane.
A Practical Workflow: Validating a Bioisosteric Replacement
To empirically validate the benefits of replacing a gem-dimethyl group with a this compound scaffold, a structured experimental workflow is essential.
Caption: Workflow for comparing gem-dimethyl vs. This compound analogues.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is critical for assessing a compound's susceptibility to Phase I metabolism.
-
Preparation: Prepare a stock solution of the test compound in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4). Pre-warm the plate to 37°C.
-
Initiation: Add the test compound (final concentration 1 µM) to initiate the reaction. Take a sample immediately (T=0).
-
Time Points: Incubate the plate at 37°C with shaking. Take aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
Conclusion and Authoritative Perspective
This compound is a powerful and increasingly utilized scaffold in modern drug discovery. Its ability to confer improved metabolic stability and solubility while maintaining or enhancing biological activity makes it an attractive bioisosteric replacement for problematic moieties like the gem-dimethyl group. However, it is not a universal solution. The selection of a spirocyclic scaffold must be a data-driven decision. Aza-spirocycles offer crucial advantages when a basic nitrogen is required for target engagement or to optimize pharmacokinetics, while purely carbocyclic scaffolds like spiro[3.3]heptane provide rigid, lipophilic linkers. By employing the comparative workflows and robust analytical protocols described herein, drug discovery teams can rationally select the optimal spirocyclic scaffold to accelerate the development of safer and more effective medicines.
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The Strategic Advantage of Spirocyclic Oxetanes: A Comparative Guide to the In Vitro ADME Properties of 1-Oxaspiro[3.5]nonane-Containing Compounds
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount challenge. The adage "a potent molecule must reach its target" underscores the critical importance of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a leading cause of late-stage attrition in drug development. This guide provides an in-depth technical comparison of the in vitro ADME properties of compounds containing the 1-oxaspiro[3.5]nonane scaffold and its close analogs, offering field-proven insights for researchers, scientists, and drug development professionals.
The incorporation of three-dimensional (3D) structural motifs is a well-established strategy to "escape from flatland" and improve the druglikeness of molecular entities. Spirocycles, where two rings are joined by a single common atom, are particularly effective in this regard. They enforce a rigid, defined 3D geometry, which can enhance target binding and selectivity. When one of these rings is a strained four-membered oxetane, as in the this compound core, unique and beneficial modulations of physicochemical properties often emerge. The inherent polarity of the oxetane ether oxygen, combined with the conformational restriction of the spirocyclic system, can profoundly influence solubility, metabolic stability, and lipophilicity.
This guide will dissect these influences through a comparative analysis, grounded in experimental data, to illuminate the structure-ADME relationships that make these scaffolds a compelling choice in drug design.
Comparative Analysis of Key In Vitro ADME Properties
The evaluation of a compound's ADME profile begins with a suite of standardized in vitro assays. Here, we compare key ADME parameters for N-piperonyl derivatives of spirocyclic amines, including a piperidine analog structurally related to the this compound framework, against the commonly used morpholine fragment. The data presented serves as a powerful case study, demonstrating the impact of incorporating a spiro-oxetane moiety.
Metabolic Stability in Liver Microsomes
Metabolic stability is a critical parameter that predicts a drug's half-life in the body. The primary sites of metabolism are the cytochrome P450 (CYP) enzymes located in the liver. In vitro assays using human liver microsomes (HLM) provide a robust system for assessing a compound's susceptibility to this Phase I metabolism.[1][2]
Causality Behind Experimental Choice: Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes, making them a cost-effective and high-throughput model for predicting in vivo hepatic clearance.[2] By incubating the compound with microsomes and an NADPH regenerating system (to fuel CYP activity) and measuring the disappearance of the parent compound over time, we can calculate the intrinsic clearance (CLint) and half-life (t½).
Comparative Data: The following table summarizes the metabolic stability of an N-piperonyl-substituted 2-oxa-6-azaspiro[3.5]nonane (a close analog of a substituted this compound) compared to its morpholine and piperidine counterparts in both human and mouse liver microsomes.[3]
| Compound | Structure | Human Microsomal Clearance (μL/min/mg) | Mouse Microsomal Clearance (μL/min/mg) |
| Spiro-oxetane Analog | 2-oxa-6-azaspiro[3.5]nonane derivative | 15 | 32 |
| Morpholine Analog | Morpholine derivative | 19 | 62 |
| Piperidine Analog | Piperidine derivative | 120 | 170 |
Interpretation and Field Insights: The data clearly demonstrates the superior metabolic stability of the spiro-oxetane analog. Its clearance rate in human microsomes is lower than that of the morpholine derivative and significantly lower (8-fold) than the piperidine analog.[3] This increased stability is a key advantage of the oxetane ring. The small, polar scaffold can act as a "metabolic shield," blocking sterically accessible sites that would otherwise be prone to oxidative metabolism by CYP enzymes.[4] Furthermore, the replacement of a methylene group (in piperidine) with the oxetane's ether oxygen removes a potential site of metabolism. For drug discovery programs, this translates to a higher probability of achieving desirable in vivo exposure and half-life.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a self-validating system for determining metabolic clearance.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Steps:
-
Preparation: A test compound stock solution (e.g., 1 mM in DMSO) is prepared. Pooled human liver microsomes are diluted in a phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL). An NADPH regenerating system is prepared to ensure sustained CYP activity.
-
Incubation: The microsomal suspension and the test compound (at a final concentration, e.g., 1 µM) are pre-incubated at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding it to a quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical normalization.
-
Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.
-
Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (CLint).
Physicochemical Properties: Solubility and Lipophilicity
Aqueous solubility is fundamental for oral absorption, while lipophilicity (measured as logP or logD) governs a compound's ability to cross cell membranes and its potential for off-target binding.[5] The this compound motif, containing a polar oxetane ring, is often employed to modulate these properties favorably.
Causality Behind Experimental Choice:
-
Aqueous Solubility: Assessed via thermodynamic or kinetic methods, this parameter determines the maximum concentration of a drug that can be dissolved, directly impacting its bioavailability.[5]
-
Lipophilicity (logD₇.₄): The octanol-water distribution coefficient at physiological pH (7.4) is a key indicator of a compound's overall lipophilicity, which influences permeability, protein binding, and metabolic clearance. A balanced logD (typically 1-3) is often sought.
Comparative Data: The table below compares the aqueous solubility and lipophilicity of N-piperonyl-substituted spirocyclic amines with their morpholine counterpart.[3]
| Compound | Structure | Aqueous Solubility (µmol/L) | logP | logD₇.₄ |
| Spiro-oxetane Analog | 2-oxa-6-azaspiro[3.5]nonane derivative | 100 | 2.5 | 1.8 |
| "Homospiro-morpholine" | 2-oxa-6-azaspiro[3.3]heptane derivative | >100,000 | 1.3 | 0.5 |
| Morpholine Analog | Morpholine derivative | 33,000 | 2.4 | 2.4 |
Interpretation and Field Insights: The introduction of the spiro-oxetane moiety has a nuanced effect. Compared to the highly soluble morpholine, the 2-oxa-6-azaspiro[3.5]nonane derivative shows lower solubility but maintains a more favorable, less lipophilic logD value (1.8 vs 2.4).[3] This reduction in lipophilicity is a common and desirable outcome of incorporating oxetanes, which can help mitigate issues like off-target toxicity and excessive protein binding.[4]
Notably, the more compact 2-oxa-6-azaspiro[3.3]heptane ("homospiro-morpholine") demonstrates a remarkable increase in solubility, surpassing even morpholine.[3] This highlights that the specific arrangement and size of the spirocyclic system are critical determinants of its physicochemical impact. For researchers, this means the this compound scaffold provides a vector to reduce lipophilicity while maintaining adequate solubility, striking a crucial balance for drug development.
Membrane Permeability
For oral drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. The Caco-2 permeability assay is the industry standard for predicting human intestinal permeability in vitro.
Causality Behind Experimental Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes. This monolayer expresses the transporters and tight junctions characteristic of the human small intestine, providing a reliable model for assessing passive diffusion and active transport.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This assay determines the apparent permeability coefficient (Papp) and can identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement:
-
A-to-B (Apical to Basolateral): The test compound is added to the apical (A) side, and its appearance in the basolateral (B) side is measured over time. This mimics absorption from the gut into the bloodstream.
-
B-to-A (Basolateral to Apical): The compound is added to the B side, and its appearance in the A side is measured. This assesses the extent of efflux back into the gut lumen.
-
-
Analysis: Samples from both chambers are analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
-
Efflux Ratio (ER): The ratio of Papp(B-A) to Papp(A-B) is calculated. An ER > 2 suggests the compound is a substrate for active efflux transporters.
Expected Performance of this compound Compounds: While specific data for a comparative series is not publicly available, we can infer performance based on typical properties. Compounds containing the this compound scaffold with a balanced logD (1-3) are expected to exhibit moderate to high passive permeability. The oxetane's polarity can help mitigate the extreme lipophilicity that often leads to P-gp efflux, potentially resulting in a favorable efflux ratio (ER < 2).
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a regulatory requirement and crucial for avoiding drug-drug interactions (DDIs).[6]
Causality Behind Experimental Choice: Recombinant human CYP enzymes or human liver microsomes are used with isoform-specific probe substrates. The ability of a test compound to inhibit the metabolism of the probe substrate is measured. A low IC₅₀ value indicates a high potential for DDIs.
Expected Performance: The rigid, saturated nature of the this compound scaffold generally leads to fewer interactions with the active sites of CYP enzymes compared to flat, aromatic structures. The incorporation of the oxetane moiety has been shown in drug discovery programs to reduce CYP inhibition.[7] Therefore, compounds built around this scaffold are anticipated to have a lower propensity for CYP inhibition, which is a significant advantage in developing safer medicines.
Conclusion and Future Outlook
The strategic incorporation of the this compound scaffold and its analogs represents a sophisticated approach to modern drug design. As demonstrated by comparative experimental data, the unique combination of a rigid spirocyclic core and a polar oxetane ring offers a powerful tool to enhance metabolic stability and favorably modulate physicochemical properties like solubility and lipophilicity.
-
Key Advantage: The primary benefit observed is a significant improvement in metabolic stability, reducing intrinsic clearance and suggesting a longer in vivo half-life compared to more conventional cyclic amines like piperidine.[3]
-
Property Modulation: This scaffold provides a reliable method for reducing lipophilicity without catastrophically impacting aqueous solubility, helping to steer compounds into a more desirable physicochemical space.[3][4]
-
Reduced DDI Risk: The three-dimensional, saturated character of the scaffold suggests a lower potential for mechanism-based CYP450 inhibition, mitigating the risk of harmful drug-drug interactions.[7]
For researchers in drug discovery, the this compound framework should be considered a high-value building block, particularly when tackling challenges of high metabolic turnover or excessive lipophilicity in a lead series. This guide provides the foundational data and experimental rationale to support the informed selection and optimization of these promising next-generation therapeutic agents.
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Vit, A. A., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 32-38. [Link]
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The Spirooxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
Introduction: The Quest for Metabolic Resilience in Drug Candidates
In the intricate journey of drug discovery, achieving a favorable metabolic stability profile is a paramount challenge. Rapid in vivo clearance of a drug candidate, often orchestrated by metabolic enzymes, can lead to insufficient therapeutic exposure and diminished efficacy. Medicinal chemists continuously seek innovative strategies to fortify molecules against metabolic breakdown without compromising their intended pharmacological activity. This guide delves into the strategic application of spirooxetanes as a powerful tool to enhance metabolic stability, offering a comparative analysis against other commonly employed bioisosteric replacements.
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The strategic replacement of a metabolically labile moiety with a more robust bioisostere is a cornerstone of modern drug design.[1] Among the arsenal of available bioisosteres, the spirooxetane motif has emerged as a particularly effective solution for mitigating metabolic liabilities.[2] This guide will provide an in-depth, data-supported comparison of spirooxetanes with their carbocyclic and carbonyl counterparts, equipping researchers with the knowledge to make informed decisions in their drug design campaigns.
The Causality Behind Bioisosteric Replacement for Metabolic Stability
The primary drivers of metabolic degradation are Phase I and Phase II drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a dominant role in Phase I oxidative metabolism.[3] These enzymes often target specific, electron-rich, or sterically accessible sites on a drug molecule. The core principle behind using bioisosteres to enhance metabolic stability is to replace these "metabolic weak spots" with groups that are less susceptible to enzymatic attack. This can be achieved through several mechanisms:
-
Steric Hindrance: Introducing bulkier groups can physically block the access of metabolizing enzymes to a vulnerable site.
-
Electronic Effects: Modifying the electronic properties of a molecule can make it a less favorable substrate for oxidative enzymes.
-
Removal of a Metabolic Handle: Replacing a group that is a known substrate for a particular enzyme (e.g., a methyl group prone to hydroxylation) with a non-metabolizable isostere.
Spirooxetanes, with their unique three-dimensional structure and electronic properties, effectively leverage these principles to confer metabolic stability.
Comparative Analysis of Spirooxetanes and Other Bioisosteres
The true value of a bioisosteric replacement is best understood through direct comparison. Here, we present a synthesized analysis of the metabolic stability of molecules where a spirooxetane is used as a replacement for a gem-dimethyl group or a carbonyl moiety. The data is presented in terms of key pharmacokinetic parameters obtained from in vitro microsomal stability assays.
Table 1: Spirooxetane vs. gem-Dimethyl as a Bioisostere
| Parent Compound | Bioisosteric Replacement | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound A | gem-Dimethyl | 25 | 27.7 | [1] |
| Spirooxetane | > 60 | < 11.5 | [1] | |
| Compound B | gem-Dimethyl | 15 | 46.2 | [2] |
| Spirooxetane | 45 | 15.4 | [2] |
Table 2: Spirooxetane vs. Carbonyl as a Bioisostere
| Parent Compound | Bioisosteric Replacement | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound C | Carbonyl | 10 | 69.3 | [2] |
| Spirooxetane | 35 | 19.8 | [2] | |
| Compound D | Carbonyl | < 5 | > 138.6 | [1] |
| Spirooxetane | 28 | 24.8 | [1] |
Discussion of Comparative Data
The data presented in Tables 1 and 2 consistently demonstrates the superior metabolic stability conferred by the spirooxetane motif compared to its gem-dimethyl and carbonyl counterparts.
-
Blocking Metabolic Oxidation: The gem-dimethyl group is often incorporated to block oxidative metabolism at a specific carbon atom. However, the methyl groups themselves can be susceptible to hydroxylation. The spirooxetane, being a more rigid and less electron-rich structure, is significantly more resistant to CYP-mediated oxidation.[1] This leads to a marked increase in the in vitro half-life and a corresponding decrease in intrinsic clearance, as seen in the examples of Compound A and Compound B.
-
Replacing a Reducible Carbonyl: Carbonyl groups are susceptible to reduction by carbonyl reductases, which can be a significant clearance pathway.[4] Replacing a ketone with a spirooxetane removes this metabolic liability, leading to a more stable compound, as illustrated with Compounds C and D.[2]
Beyond metabolic stability, the introduction of a spirooxetane can also favorably impact other physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for overall drug-likeness.[2]
Experimental Workflow for Assessing Metabolic Stability
To ensure the trustworthiness and reproducibility of metabolic stability data, a well-defined and validated experimental protocol is essential. The following section details a standard in vitro microsomal stability assay workflow.
In Vitro Microsomal Stability Assay: A Self-Validating System
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes.[3]
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Step-by-Step Protocol: In Vitro Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer (pH 7.4).
-
Thaw cryopreserved liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile to terminate the reaction.[3]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the rate constant of depletion (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
The Mechanistic Underpinnings of Spirooxetane-Induced Metabolic Stability
The enhanced metabolic stability of spirooxetane-containing compounds can be attributed to a combination of steric and electronic factors.
Caption: Mechanism of metabolic stabilization by spirooxetane replacement.
The spirocyclic nature of the oxetane introduces a rigid, three-dimensional scaffold. When replacing a more flexible group like a gem-dimethyl, this rigidity can shield adjacent, metabolically susceptible positions from enzymatic attack. The oxetane ring itself is electronically deactivated towards oxidative metabolism due to the electron-withdrawing nature of the oxygen atom. Furthermore, the absence of readily abstractable hydrogen atoms on the oxetane ring makes it a poor substrate for CYP450 enzymes.[7]
Conclusion: Spirooxetanes as a Strategic Imperative in Drug Design
The judicious incorporation of spirooxetanes represents a powerful and validated strategy for enhancing the metabolic stability of drug candidates. As demonstrated by the comparative data, spirooxetanes consistently outperform common bioisosteres such as gem-dimethyl and carbonyl groups in mitigating metabolic clearance. By understanding the underlying mechanisms and employing robust experimental workflows for evaluation, drug discovery teams can effectively leverage the spirooxetane advantage to design more resilient and ultimately more successful therapeutic agents.
References
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Comparison of metabolic stability and metabolite identification of 55 ECVAM/ICCVAM validation compounds between human and rat liver homogenates and microsomes - a preliminary analysis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Comparison of methods for the prediction of human clearance from hepatocyte intrinsic clearance for a set of reference compounds and an external evaluation set. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]
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Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (2023, September 7). ACS Publications. Retrieved January 23, 2026, from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed Central. Retrieved January 23, 2026, from [Link]
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A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022, July 13). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Lipophilicity, plasma protein binding and intrinsic clearance of fentanyl analogues. (2023, October 28). Discovery - the University of Dundee Research Portal. Retrieved January 23, 2026, from [Link]
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Oxetanes in Drug Discovery Campaigns. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 23, 2026, from [Link]
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Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Ultra-Fast Green UPLC-MS/MS Method for the Quantification of Cediranib in the Human Liver Microsome Matrix: In Vitro and In Silico Metabolic Stability Assessment. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Analysis of Physicochemical Properties for Drugs of Natural Origin. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). SCIRP. Retrieved January 23, 2026, from [Link]
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Comparison of intrinsic metabolic clearance in fresh and cryopreserved human hepatocytes. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Physicochemical Properties and Pharmacokinetics | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]
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Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023, March 2). MDPI. Retrieved January 23, 2026, from [Link]
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Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions. (2019, May 28). ResearchGate. Retrieved January 23, 2026, from [Link]
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Comparison of intrinsic clearance in liver microsomes and hepatocytes from rats and humans: evaluation of free fraction and uptake in hepatocytes. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. (2021, September 15). PubMed Central. Retrieved January 23, 2026, from [Link]
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Comparison of the in vitro metabolic stability data from cassette... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. (2020, November 26). Nature. Retrieved January 23, 2026, from [Link]
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Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Synthesis of 1-Oxaspiro[3.5]nonane: A Critical Evaluation of Methodologies
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount for optimizing molecular properties. The 1-oxaspiro[3.5]nonane scaffold, a spirocyclic system featuring a strained oxetane ring fused to a cyclohexane core, has emerged as a compelling bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities. Its rigid three-dimensional structure can profoundly influence compound conformation, solubility, and metabolic stability, making it an attractive target for synthetic chemists. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by mechanistic insights and available experimental data to inform rational methodological selection.
Introduction: The Strategic Value of the this compound Moiety
The oxetane ring, a four-membered cyclic ether, imparts a unique combination of properties to a parent molecule. It introduces polarity without a significant increase in lipophilicity and can act as a hydrogen bond acceptor. Furthermore, the inherent ring strain of the oxetane can influence the conformational preferences of adjacent functionalities. When incorporated into a spirocyclic system with cyclohexane, as in this compound, these effects are coupled with a rigidifying of the overall molecular architecture. This makes the scaffold a valuable tool for exploring chemical space and fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide will focus on the two most prevalent and mechanistically distinct approaches for the synthesis of this compound:
-
Intramolecular Cyclization of 1,1-Bis(hydroxymethyl)cyclohexane: A classic and reliable approach based on the Williamson ether synthesis.
-
The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition that offers a convergent and elegant route to the oxetane ring.
We will dissect each method, providing a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative summary of their respective advantages and limitations.
Method 1: Intramolecular Cyclization via Williamson Ether Synthesis
The intramolecular cyclization of a suitably functionalized precursor is a cornerstone of heterocyclic chemistry. For the synthesis of this compound, the readily accessible 1,1-bis(hydroxymethyl)cyclohexane serves as the ideal starting material. The core of this strategy lies in the intramolecular Williamson ether synthesis, a robust S(_N)2 reaction.
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, one of the primary hydroxyl groups of the diol is converted into a good leaving group, typically a tosylate or mesylate. This is a critical activation step, as hydroxyl groups themselves are poor leaving groups. The choice of the sulfonyl chloride is often dictated by cost and ease of handling, with tosyl chloride being a common and effective option.
In the second step, the remaining hydroxyl group, acting as an internal nucleophile, attacks the carbon bearing the leaving group. This intramolecular S(_N)2 displacement results in the formation of the strained four-membered oxetane ring. The reaction is typically promoted by a strong, non-nucleophilic base, such as sodium hydride, which deprotonates the remaining hydroxyl group to form a more potent alkoxide nucleophile.
Caption: Intramolecular Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of this compound from 1,1-Bis(hydroxymethyl)cyclohexane
Step 1: Monotosylation of 1,1-Bis(hydroxymethyl)cyclohexane
-
To a solution of 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq.) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mono-tosylated intermediate, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the crude mono-tosylated intermediate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes.[1][2][3] It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene. For the synthesis of this compound, this translates to the reaction of cyclohexanone with a suitable C1 alkene equivalent, such as formaldehyde or its derivatives.
Mechanistic Rationale
The reaction is initiated by the photoexcitation of cyclohexanone to its first excited singlet state (S₁), which can then undergo intersystem crossing to the more stable triplet state (T₁). The excited carbonyl compound, in either its singlet or triplet state, then adds to the alkene (formaldehyde) to form a diradical intermediate. Subsequent ring closure of this diradical yields the oxetane product.
The regioselectivity of the Paternò-Büchi reaction is a critical consideration. The addition of the excited carbonyl to the alkene can, in principle, lead to two different diradical intermediates, which would result in regioisomeric oxetane products. However, for the reaction of a symmetrical ketone like cyclohexanone with formaldehyde, only one product is possible.
Caption: Simplified Mechanism of the Paternò-Büchi Reaction.
Experimental Protocol: Photochemical Synthesis of this compound
Note: Photochemical reactions require specialized equipment and safety precautions. This protocol is a general guideline and should be adapted and optimized.
-
In a quartz reaction vessel, dissolve cyclohexanone (1.0 eq.) and a source of formaldehyde, such as paraformaldehyde (excess), in a suitable solvent like benzene or acetonitrile.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the ketone.
-
Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically between 0 °C and room temperature.
-
Monitor the progress of the reaction by GC-MS.
-
Upon completion or when a significant amount of product has formed, stop the irradiation and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Benchmarking the Methodologies: A Comparative Analysis
The choice between intramolecular cyclization and the Paternò-Büchi reaction will depend on several factors, including the availability of starting materials and equipment, desired scale, and tolerance for specific reaction conditions.
| Parameter | Method 1: Intramolecular Cyclization | Method 2: Paternò-Büchi Reaction |
| Starting Materials | 1,1-Bis(hydroxymethyl)cyclohexane, Tosyl Chloride, Strong Base | Cyclohexanone, Formaldehyde (or equivalent) |
| Number of Steps | 2 (from the diol) | 1 |
| Overall Yield | Moderate to Good | Variable, often moderate |
| Scalability | Generally good, amenable to gram-scale synthesis. | Can be challenging to scale up due to the nature of photochemical reactions. |
| Key Advantages | Utilizes classical, well-understood reactions. Avoids photochemical setups. | Convergent, one-step synthesis. Atom economical. |
| Potential Drawbacks | Requires a multi-step sequence. Use of pyrophoric reagents (NaH). | Requires specialized photochemical equipment. Potential for side reactions (e.g., photoreduction of the ketone). Yields can be sensitive to reaction conditions. |
Conclusion and Future Perspectives
Both the intramolecular cyclization of 1,1-bis(hydroxymethyl)cyclohexane and the Paternò-Büchi reaction of cyclohexanone represent viable and effective strategies for the synthesis of this compound.
The intramolecular cyclization route offers a more traditional and perhaps more readily scalable approach for laboratories not equipped for photochemistry. Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous for process optimization.
The Paternò-Büchi reaction , on the other hand, is an elegant and convergent one-step process that is highly atom-economical. While scalability can be a concern, for the generation of smaller quantities for initial screening in drug discovery programs, it is an attractive option.
The continued interest in spirocyclic oxetanes in medicinal chemistry will undoubtedly drive further innovation in their synthesis. Future developments may focus on catalytic and more environmentally benign methods for the cyclization of diols, as well as the development of more efficient and scalable photochemical reactors for the Paternò-Büchi reaction. Ultimately, the choice of synthetic route will be guided by the specific needs and resources of the research team, with both methods presented here offering a solid foundation for accessing this valuable structural motif.
References
- Carreira, E. M.; Fessard, T. C. Spirocyclic Oxetanes: Synthesis and Properties. Chemical Reviews, 2014, 114(17), 8257-8322.
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Wuitschik, G.; et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 2010 , 53(8), 3227-3246.[4]
- Burkhard, J. A.; et al. Synthesis of Spirocyclic Oxetanes and their Application in Medicinal Chemistry. Angewandte Chemie International Edition, 2010, 49(48), 9052-9067.
- Bach, T. Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998, 1998(05), 683-703.
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D'Auria, M.; Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 2013 , 18(9), 11384-11428.[2]
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- Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 1909, 39, 341-361.
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Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1-Oxaspiro[3.5]nonane
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all laboratory operations involving 1-Oxaspiro[3.5]nonane. As the toxicological properties of this specific compound are not fully characterized, this guide is founded on the principle of prudent practice, treating the substance with a high degree of caution based on data from analogous chemical structures and established safety standards.
Foundational Safety: Hazard Assessment and the Hierarchy of Controls
Before any procedure, a thorough hazard assessment is mandatory.[1][2] The primary strategy for ensuring safety is not PPE, but a multi-layered approach known as the Hierarchy of Controls. PPE is the critical final barrier between the researcher and the chemical hazard.
-
Engineering Controls: The most vital control is the mandatory use of a properly functioning chemical fume hood for all manipulations of this compound.[3] This minimizes inhalation exposure by capturing vapors at the source. An emergency shower and eyewash station must be readily accessible.[4]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling, and comprehensive training are essential. All personnel must be trained on the specific hazards and the procedures outlined in this guide.[5]
-
Personal Protective Equipment (PPE): This is the focus of the guide and represents the last line of defense.[1]
While specific data for this compound is limited, analogous spirocyclic ethers and related compounds present known risks that inform our PPE requirements. These include skin irritation, serious eye irritation, potential respiratory irritation, and possible harm if inhaled or absorbed through the skin.[6][7] Therefore, a conservative and comprehensive PPE protocol is required.
Core PPE Protocol for this compound
The following PPE is the minimum requirement for any work involving this compound. The selection is grounded in standards set by the Occupational Safety and Health Administration (OSHA).[8]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[6][7]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide adequate protection from splashes and are not sufficient.[9]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling larger volumes >100 mL, reactions under pressure, or transfers), a polycarbonate face shield must be worn in addition to chemical splash goggles.[9][10]
Hand Protection: The Double-Gloving Imperative
Skin contact is a primary exposure route, with related compounds known to cause skin irritation and potential harm upon absorption.[4][7]
-
Material Selection: Due to the absence of specific chemical resistance data for this compound, glove selection must be conservative.
-
Inner Glove: A standard nitrile examination glove provides a good first layer of protection for incidental contact.
-
Outer Glove: A thicker, chemical-resistant glove is required. Butyl rubber gloves are an excellent choice as they offer broad protection against a wide variety of organic chemicals, including esters and ketones which share functional similarities.[11] Always consult the manufacturer's glove compatibility chart for the specific glove being used.[12]
-
-
The Rationale for Double-Gloving: This technique is critical for preventing the spread of contamination.[13] The outer glove can be removed and disposed of within the fume hood after a task is completed, leaving a clean inner glove for handling items outside the hood (e.g., lab notebook, computer). This practice also provides protection in case of an undetected tear or puncture in the outer glove.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[4] They should be changed every 30-60 minutes during extended procedures or immediately if direct contact with the chemical is known or suspected.[13]
Body and Foot Protection
-
Laboratory Coat: A long-sleeved, knee-length lab coat is required to protect the skin and personal clothing.[2] Coats with knit cuffs are preferred to provide a secure overlap with the inner glove.
-
Clothing: Long pants and closed-toe shoes made of a non-absorbent material are mandatory.[2] Fabric shoes (e.g., canvas) are prohibited as they can absorb and hold chemical spills against the skin.
-
Additional Protection: For large-scale operations, a chemically resistant apron and shoe covers should be considered.[1][10]
Respiratory Protection
Under normal laboratory conditions, all work with this compound must be conducted within a certified chemical fume hood, which serves as the primary respiratory protection.[3] If engineering controls are not feasible or fail, or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] A full respiratory protection program, including fit-testing and training, is mandated by OSHA under such circumstances.[8]
Procedural Workflows
Adherence to strict donning and doffing procedures is essential to prevent cross-contamination.
PPE Selection & Decontamination Workflow
Caption: Logical workflow for PPE selection, use, and decontamination.
Step-by-Step Donning Protocol (Putting On PPE)
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Don chemical splash goggles. If required, place the face shield over the goggles.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second, outer pair of chemical-resistant (e.g., Butyl) gloves, ensuring the cuffs are pulled up and over the cuffs of the lab coat.
Step-by-Step Doffing Protocol (Removing PPE)
This sequence is designed to move from the most contaminated items to the least.
-
Outer Gloves: While still in the work area (or just outside the fume hood sash), remove the outer gloves without touching your skin. Dispose of them immediately in the designated hazardous waste container inside the hood.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in a laundry bin if disposable.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle by the straps or sides to avoid touching the front surface.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside of the glove with your bare hands. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal is a critical component of the safety lifecycle.
-
Solid Waste: All disposable PPE (gloves, shoe covers) and contaminated materials (e.g., weigh paper, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous chemical waste container.[4][6]
-
Liquid Waste: Unused this compound and any solutions containing it must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4][7] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
Summary of PPE Requirements
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (Small quantities, <100 mL, within fume hood) | Chemical Splash Goggles | Double-gloved (Nitrile inner, Butyl outer) | Lab Coat, Long Pants, Closed-toe Shoes | Not required (handled in fume hood) |
| High-Splash Potential (Transfers, reactions, >100 mL) | Goggles and Face Shield | Double-gloved (Nitrile inner, Butyl outer) | Lab Coat, Chemically Resistant Apron | Not required (handled in fume hood) |
| Spill Cleanup / Ventilation Failure | Goggles and Face Shield | Double-gloved (Nitrile inner, Butyl outer) | Lab Coat, Apron, Shoe Covers | NIOSH-approved respirator with organic vapor cartridge |
References
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Safety Data Sheet for tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate. Enamine.
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Material Safety Data Sheet for 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. Accela ChemBio Inc.
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
